2-(2-chlorophenyl)-N-methoxy-N-methylacetamide
Description
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Properties
IUPAC Name |
2-(2-chlorophenyl)-N-methoxy-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-12(14-2)10(13)7-8-5-3-4-6-9(8)11/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHFJRFAZYJGLOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CC1=CC=CC=C1Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Physicochemical Profile & Applications of 2-(2-Chlorophenyl)-N-methoxy-N-methylacetamide
This technical guide details the physicochemical properties, synthesis, and applications of 2-(2-chlorophenyl)-N-methoxy-N-methylacetamide (CAS 946402-82-0), a specialized Weinreb amide intermediate used in the synthesis of complex pharmaceutical and agrochemical scaffolds.
Introduction & Strategic Utility
2-(2-chlorophenyl)-N-methoxy-N-methylacetamide is a Weinreb amide derivative of 2-chlorophenylacetic acid. In drug discovery and process chemistry, it serves as a critical "carbonyl equivalent." Unlike standard amides or esters, this compound prevents over-addition of nucleophiles (such as Grignard or organolithium reagents), allowing for the precise, high-yield synthesis of aryl ketones —a functional group ubiquitous in fungicides and CNS-active pharmaceutical ingredients (APIs).
Chemical Identity & Structural Analysis[1][2][3]
| Attribute | Detail |
| IUPAC Name | 2-(2-chlorophenyl)-N-methoxy-N-methylacetamide |
| CAS Number | 946402-82-0 |
| Molecular Formula | |
| Molecular Weight | 213.66 g/mol |
| SMILES | CN(OC)C(=O)Cc1ccccc1Cl |
| InChI Key | SCOJKGRNQDKFRP-UHFFFAOYSA-N |
| Structural Class | Weinreb Amide / Halogenated Aromatic |
Structural Visualization
The following diagram illustrates the core structure and the steric influence of the ortho-chloro substituent, which impacts the conformation of the benzylic methylene group.
Figure 1: Structural decomposition highlighting the reactive Weinreb center and the lipophilic chlorophenyl tail.
Physicochemical Properties
Note: Experimental values for this specific CAS are limited in public literature. Values below represent a consensus of experimental data for close analogs and computational models (ACD/Labs, EPISuite).
Physical State & Solubility[3][5][6]
-
Appearance: Typically a viscous, colorless to pale yellow oil or low-melting solid at room temperature.
-
Solubility:
-
High: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Methanol.
-
Low/Insoluble: Water (hydrophobic due to the chlorobenzyl group), Hexanes (moderate solubility).
-
Quantitative Profile
| Property | Value (Approx/Calc) | Significance |
| Boiling Point | 305°C ± 25°C (at 760 mmHg) | High boiling point requires high-vacuum distillation for purification. |
| Density | 1.18 ± 0.1 g/cm³ | Denser than water; facilitates phase separation in aqueous workups. |
| LogP (Octanol/Water) | 1.8 – 2.1 | Moderate lipophilicity; suitable for cell-permeable scaffolds. |
| pKa (Conjugate Acid) | ~ -0.5 (Amide oxygen) | Weakly basic; stable to mild acidic washes. |
| Flash Point | ~138°C | Non-flammable under standard lab conditions, but combustible. |
Spectroscopic Characterization (Predicted)
To validate the identity of synthesized batches, researchers should look for these characteristic signals.
Nuclear Magnetic Resonance (NMR)[2][4]
-
H NMR (400 MHz,
):- 7.40 – 7.15 (m, 4H): Aromatic protons (distinct ortho splitting pattern).
-
3.85 (s, 2H): Benzylic
(deshielded by carbonyl and phenyl ring). -
3.65 (s, 3H):
(Characteristic Weinreb methoxy singlet). -
3.20 (s, 3H):
(Characteristic Weinreb N-methyl singlet).
-
C NMR (100 MHz,
):- 171.5 (C=O Amide).
- 134.0 (C-Cl aromatic quaternary).
- 133.5, 131.0, 129.5, 127.0 (Aromatic CH).
-
61.5 (
). -
38.5 (Benzylic
). -
32.5 (
).
Synthesis & Experimental Protocol
The most robust synthesis route involves the coupling of 2-chlorophenylacetic acid with N,O-dimethylhydroxylamine hydrochloride.
Method: Acid Chloride Activation
Rationale: This method avoids expensive peptide coupling reagents (EDC/HATU) and is scalable for gram-to-kilogram production.
Reagents
-
2-Chlorophenylacetic acid (1.0 equiv)
-
Thionyl chloride (
) (1.5 equiv) or Oxalyl chloride (1.2 equiv) + DMF (cat.) -
N,O-Dimethylhydroxylamine hydrochloride (1.1 equiv)
-
Triethylamine (
) or Pyridine (2.5 equiv) -
Solvent: Dichloromethane (DCM) (anhydrous)
Step-by-Step Protocol
-
Activation: Dissolve 2-chlorophenylacetic acid in dry DCM. Add catalytic DMF. Dropwise add oxalyl chloride at 0°C. Stir at room temperature (RT) for 2 hours until gas evolution ceases. Concentrate in vacuo to remove excess oxalyl chloride.
-
Coupling: Re-dissolve the crude acid chloride in dry DCM. Cool to 0°C.[1][2]
-
Amine Addition: Add N,O-dimethylhydroxylamine hydrochloride.
-
Base Addition: Dropwise add
(exothermic). Maintain temp < 5°C to prevent side reactions. -
Workup: Stir at RT for 4–12 hours. Quench with sat.
. Extract with DCM.[1] Wash organic layer with 1M HCl (to remove unreacted amine) and brine. -
Purification: Dry over
and concentrate. Purify via silica gel chromatography (Hexane/EtOAc gradient) or vacuum distillation if liquid.
Reactivity: The Weinreb Ketone Synthesis
The primary application of this compound is the synthesis of 1-(2-chlorophenyl)propan-2-one derivatives or related ketones via nucleophilic addition.
Mechanism of Action
The "magic" of the Weinreb amide lies in the formation of a stable five-membered chelate intermediate upon nucleophilic attack. This intermediate resists collapse (and thus double addition) until acidic workup.
Figure 2: The Weinreb Chelation Model preventing over-addition.
Key Reaction Workflow:
-
Cooling: Dissolve amide in THF; cool to -78°C (for R-Li) or 0°C (for R-MgBr).
-
Addition: Add Grignard reagent (e.g., Methylmagnesium bromide).
-
Stability: The reaction forms the stable metal-chelated intermediate.
-
Hydrolysis: Pour into dilute HCl. The intermediate collapses to release the ketone.
Handling & Safety (GHS Classification)
Based on structural analogs and standard safety data for halogenated amides:
-
Signal Word: WARNING
-
Hazard Statements:
-
PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis by atmospheric moisture.
References
- Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981, 22(39), 3815–3818.
-
PubChem Compound Summary. "2-Chloro-N-methoxy-N-methylacetamide" (Analog Reference for spectral/safety data).
- Mentzel, M.; Hoffmann, H. M. R. "N-methoxy-N-methylamides (Weinreb amides) in modern organic synthesis." Journal for Praktische Chemie, 1997, 339(6), 517–524.
-
ChemicalBook. "CAS 946402-82-0 Entry." (Verification of CAS and structure).
Sources
A Comprehensive Technical Guide to the Synthesis of 2-(2-Chlorophenyl)-N-methoxy-N-methylacetamide
Abstract
This technical guide provides a detailed, scientifically-grounded protocol for the synthesis of 2-(2-chlorophenyl)-N-methoxy-N-methylacetamide, a Weinreb amide of significant value in organic synthesis. The document outlines a robust two-step pathway commencing with the activation of 2-(2-chlorophenyl)acetic acid to its corresponding acyl chloride, followed by a nucleophilic acyl substitution with N,O-dimethylhydroxylamine. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth explanations of the underlying chemical principles, detailed experimental procedures, safety considerations, and troubleshooting advice to ensure reproducible and high-yield synthesis.
Introduction: The Strategic Importance of Weinreb Amides
N-methoxy-N-methylamides, commonly known as Weinreb amides, are exceptionally versatile intermediates in modern organic chemistry.[1][2] First reported in 1981 by Steven M. Weinreb and Steven Nahm, their unique stability allows for the controlled synthesis of ketones and aldehydes from carboxylic acid derivatives.[1] When a Weinreb amide is treated with an organometallic reagent (e.g., Grignard or organolithium), it forms a stable, chelated tetrahedral intermediate. This intermediate resists the common problem of over-addition, collapsing to the desired ketone or aldehyde only upon aqueous workup.[2][3] This feature makes them superior to more reactive species like acyl chlorides or esters for such transformations.
The target molecule, 2-(2-chlorophenyl)-N-methoxy-N-methylacetamide, incorporates the 2-chlorophenylacetyl moiety, a common structural motif in pharmaceuticals. Its synthesis via a reliable pathway is therefore of considerable interest. This guide details a classic and efficient two-step approach:
-
Activation: Conversion of 2-(2-chlorophenyl)acetic acid into the highly reactive 2-(2-chlorophenyl)acetyl chloride.
-
Amidation: Coupling of the acyl chloride with N,O-dimethylhydroxylamine to form the target Weinreb amide.
This methodology is widely applicable and provides a solid foundation for the synthesis of various Weinreb amides.
Overall Synthesis Pathway
The synthesis proceeds via the activation of a carboxylic acid to an acyl chloride, followed by amidation.
Caption: Reaction schematic for Step 1.
Materials and Equipment:
-
2-(2-chlorophenyl)acetic acid
-
Thionyl chloride (SOCl₂)
-
Round-bottom flask
-
Reflux condenser with a gas trap (containing NaOH solution)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Anhydrous conditions (flame-dried glassware, inert atmosphere optional but recommended)
Procedure:
-
Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser connected to a gas trap.
-
Reaction Initiation: Charge the flask with 2-(2-chlorophenyl)acetic acid. Cautiously add an excess of thionyl chloride (approximately 2-3 molar equivalents) to the flask at room temperature. [4]3. Reaction: Heat the mixture to reflux (approx. 76-80°C) and maintain for 1-3 hours. [4]The reaction is complete when the evolution of gases (HCl and SO₂) ceases. Progress can be monitored by observing the gas trap.
-
Workup: Allow the reaction mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. [4][5]The resulting crude 2-(2-chlorophenyl)acetyl chloride is a colorless to yellowish liquid and is typically used in the next step without further purification. [6]
-
Thionyl Chloride: Highly corrosive and toxic. It reacts violently with water to release HCl and SO₂ gas. Always handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. [6]* Gas Evolution: The reaction produces significant amounts of toxic HCl and SO₂ gas. A gas trap is mandatory to neutralize these acidic gases. [4]
Part II: Synthesis of 2-(2-Chlorophenyl)-N-methoxy-N-methylacetamide
This step is a classic nucleophilic acyl substitution. [7]N,O-dimethylhydroxylamine acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of the acyl chloride. N,O-dimethylhydroxylamine is most commonly handled as its hydrochloride salt, which is more stable and less volatile than the free amine. [1][8]Therefore, a base is required for two reasons:
-
To neutralize the hydrochloride salt, liberating the free N,O-dimethylhydroxylamine nucleophile.
-
To act as an acid scavenger, neutralizing the HCl that is formed as a byproduct of the amidation reaction. [7] Pyridine is a suitable base for this purpose. [9]The reaction is typically performed at low temperatures to control its exothermicity and minimize side reactions. Anhydrous solvents are critical, as the acyl chloride intermediate will readily hydrolyze in the presence of water. [4]
Caption: Reaction schematic for Step 2.
Materials and Equipment:
-
Crude 2-(2-chlorophenyl)acetyl chloride (from Part I)
-
N,O-dimethylhydroxylamine hydrochloride [10][11]* Pyridine (anhydrous)
-
Dichloromethane (DCM) or Chloroform (anhydrous)
-
Round-bottom flask, addition funnel
-
Magnetic stirrer, ice bath
-
Separatory funnel
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N,O-dimethylhydroxylamine hydrochloride (approx. 1.1 molar equivalents) in anhydrous DCM.
-
Addition of Base: Cool the solution to 0°C using an ice bath. Slowly add pyridine (approx. 2.2 molar equivalents) to the mixture and stir for 10-15 minutes. [9]3. Addition of Acyl Chloride: Dissolve the crude 2-(2-chlorophenyl)acetyl chloride from Part I in a small amount of anhydrous DCM. Transfer this solution to an addition funnel and add it dropwise to the cooled amine/pyridine mixture, maintaining the temperature at 0°C. [9]4. Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. [4]5. Workup: Quench the reaction with water or dilute HCl. Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine. [5]6. Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. [9]7. Purification: The resulting crude product can be purified by silica gel column chromatography to yield the pure 2-(2-chlorophenyl)-N-methoxy-N-methylacetamide.
-
Acyl Chloride: The intermediate is corrosive and reacts with moisture. Handle with care. [6]* Pyridine: Flammable, toxic, and has a strong, unpleasant odor. Handle only in a fume hood.
-
Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Minimize inhalation and skin contact.
Data Summary and Troubleshooting
| Reagent | M.W. ( g/mol ) | Equivalents | Amount (mmol) | Mass/Volume |
| 2-(2-chlorophenyl)acetic acid | 170.59 | 1.0 | 10.0 | 1.71 g |
| Thionyl chloride | 118.97 | ~2.5 | ~25.0 | ~1.8 mL (d=1.63) |
| N,O-dimethylhydroxylamine HCl | 97.56 | 1.1 | 11.0 | 1.07 g |
| Pyridine | 79.10 | 2.2 | 22.0 | ~1.8 mL (d=0.98) |
| Problem | Potential Cause | Suggested Solution |
| Step 1: Low/No Yield of Acyl Chloride | Incomplete reaction due to insufficient heating time or temperature. | Ensure the reaction is maintained at reflux until gas evolution ceases. [4] |
| Degradation of thionyl chloride due to improper storage (moisture exposure). | Use freshly opened or properly stored thionyl chloride. Ensure an excess (2-3 equivalents) is used. [4] | |
| Step 2: Low Yield of Weinreb Amide | Presence of moisture, causing hydrolysis of the acyl chloride. | Use flame-dried glassware and anhydrous solvents. Perform the reaction under an inert atmosphere. |
| Insufficient base to neutralize both the HCl salt and the reaction byproduct. | Use at least 2 equivalents of base. [9] | |
| Incomplete reaction. | Allow the reaction to stir for a sufficient time at room temperature after the addition is complete. Monitor progress by TLC if possible. |
Conclusion
The synthesis of 2-(2-chlorophenyl)-N-methoxy-N-methylacetamide is reliably achieved through a two-step process involving the activation of the parent carboxylic acid with thionyl chloride and subsequent amidation with N,O-dimethylhydroxylamine hydrochloride. This method is robust, high-yielding, and relies on well-understood chemical principles. Careful attention to anhydrous conditions and appropriate safety measures are paramount for success. The resulting Weinreb amide serves as a valuable and stable intermediate for further synthetic transformations, particularly in the construction of complex molecules relevant to pharmaceutical research.
References
- Benchchem. Addressing safety concerns in the synthesis of 2-(2-Chlorophenyl)acetohydrazide.
- The Ultimate Chemical Hack: Cracking the Code of Acetyl Chloride, 2-(2-Chlorophenyl).
- TutorChase. How do you prepare a Weinreb amide?.
- Wikipedia. Weinreb ketone synthesis.
- ChemicalBook. Method for synthesizing N, O-dimethylhydroxylamine hydrochloride.
- The Science Behind Ketone Synthesis: The Weinreb Amide Approach.
- Spectrum Chemical. NO-Dimethylhydroxylamine-Hydrochloride | CAS 6638-79-5 | TCI-D1899.
- CymitQuimica. N,O-Dimethylhydroxylamine hydrochloride, 98%.
- Benchchem. Application Note: A Detailed Protocol for the Synthesis of 2-(2-Chlorophenyl)acetohydrazide.
- TCI Chemicals. N,O-Dimethylhydroxylamine Hydrochloride | 6638-79-5.
- Wikipedia. N,O-Dimethylhydroxylamine.
- ResearchGate. Recent Developments in Weinreb Synthesis and Their Applications (A-Review).
- Fisher Scientific. Amide Synthesis.
- Chemistry LibreTexts. Reactions of Acyl Chlorides with Primary Amines.
- Organic Chemistry Portal. Synthesis of hydroxamates (Weinreb amides).
- ChemicalBook. N-Methoxy-N-methylacetamide synthesis.
- Organic Syntheses Procedure. Notes.
- Organic Syntheses Procedure. 4.
Sources
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ontosight.ai [ontosight.ai]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. N,O-Dimethylhydroxylamine - Wikipedia [en.wikipedia.org]
- 9. N,O-Dimethylhydroxylamine Hydrochloride | 6638-79-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 10. Method for synthesizing N, O-dimethylhydroxylamine hydrochloride_Chemicalbook [chemicalbook.com]
- 11. N,O-Dimethylhydroxylamine hydrochloride, 98% | CymitQuimica [cymitquimica.com]
2-(2-chlorophenyl)-N-methoxy-N-methylacetamide structural analogs and derivatives
Structural Analogs, Synthesis, and Divergent Applications[1]
Executive Summary
2-(2-chlorophenyl)-N-methoxy-N-methylacetamide (CAS: 67442-07-3) represents a "privileged intermediate" in organic synthesis.[1] As a Weinreb amide derivative of 2-chlorophenylacetic acid (2-CPAA), it bridges the gap between simple aryl halides and complex heterocyclic scaffolds.[1]
Its utility is threefold:
-
Chemo-selective Acylation: It allows for the precise synthesis of aryl ketones and aldehydes without the risk of over-addition common to acid chlorides.
-
Ortho-Directing Group: The Weinreb moiety serves as a robust directing group (DG) for transition-metal-catalyzed C–H activation, enabling further functionalization of the aromatic ring.[1]
-
Bioactive Scaffold Precursor: It is a direct synthetic precursor to isoquinoline alkaloids, fungicide analogs (structurally related to Mandipropamid), and NSAID derivatives.
This guide details the synthesis, reactivity, and structural analogs of this core scaffold, emphasizing the steric and electronic influence of the ortho-chloro substituent.
The Core Scaffold: Structural Mechanics
The molecule consists of a 2-chlorophenyl ring linked by a methylene spacer to a Weinreb amide functionality.
1.1 The Weinreb Chelation Effect
The defining feature of this molecule is the N-methoxy-N-methylamide group.[1][2] Upon reaction with organometallic nucleophiles (RM), it forms a stable five-membered cyclic transition state chelated by the metal ion (typically Mg²⁺ or Li⁺).
-
Stability: This tetrahedral intermediate is stable at low temperatures, preventing the expulsion of the leaving group and subsequent second nucleophilic attack.
-
Release: The ketone is only liberated upon acidic hydrolysis during workup.
1.2 The Ortho-Chloro Influence
The chlorine atom at the 2-position (ortho) introduces specific steric and electronic constraints:
-
Torsional Strain: The bulky chlorine atom forces the methylene linker to adopt a specific conformation relative to the aromatic ring to minimize steric clash, influencing the trajectory of incoming nucleophiles.
-
Metabolic Stability: In bioactive analogs, the ortho-Cl blocks metabolic oxidation at that position and increases lipophilicity (LogP), enhancing membrane permeability.
Synthetic Methodologies
Two primary protocols are recommended depending on scale and substrate sensitivity.
Protocol A: Acid Chloride Route (Scalable/Robust)
Best for: Large-scale preparation where acidic conditions are tolerated.[1]
Reagents: 2-chlorophenylacetic acid, Thionyl chloride (SOCl₂), N,O-Dimethylhydroxylamine HCl, Triethylamine (TEA).[1]
-
Activation: Dissolve 2-chlorophenylacetic acid (1.0 eq) in DCM. Add SOCl₂ (1.2 eq) and a catalytic drop of DMF. Reflux for 2 hours until gas evolution ceases. Concentrate in vacuo to remove excess SOCl₂.
-
Amidation: Resuspend the crude acid chloride in DCM at 0°C.
-
Addition: Add N,O-Dimethylhydroxylamine HCl (1.1 eq).
-
Base Addition: Dropwise add TEA (2.2 eq) while maintaining temperature <5°C. The exotherm is significant.
-
Workup: Stir at RT for 4 hours. Quench with 1N HCl. Extract with DCM, wash with sat.[3] NaHCO₃ and brine.[3] Dry over MgSO₄.[3]
Protocol B: Carbodiimide Coupling (Mild)
Best for: Lab-scale or when avoiding acid chlorides.[1]
Reagents: EDC·HCl, HOBt, N-Methylmorpholine (NMM).[1]
-
Dissolution: Dissolve 2-chlorophenylacetic acid (1.0 eq) in dry DMF.
-
Activation: Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir for 30 min.
-
Coupling: Add N,O-Dimethylhydroxylamine HCl (1.1 eq) followed by NMM (2.5 eq).
-
Isolation: Stir overnight at RT. Dilute with EtOAc, wash aggressively with water (to remove DMF) and 5% LiCl solution.
Reactivity & Divergent Synthesis
The Weinreb amide is a "gateway" functional group. The following flowchart illustrates its divergent utility.
Figure 1: Divergent synthetic pathways from the core Weinreb amide scaffold.[1]
3.1 Synthesis of 1-(2-chlorophenyl)propan-2-one (Ketone Synthesis)
This reaction demonstrates the resistance to over-addition.[1]
-
Reagent: Methylmagnesium bromide (3.0 M in ether).
-
Condition: THF, 0°C → RT.
-
Mechanism: The Mg coordinates between the carbonyl oxygen and the methoxy oxygen.
-
Note: The ortho-Cl provides steric bulk; ensure the Grignard reagent is added slowly to allow the chelate to form without competing side reactions.
3.2 Directed C–H Functionalization
Recent literature highlights Weinreb amides as directing groups for transition metals (Rh, Ru, Co).
-
Application: Introduction of an iodine or hydroxyl group at the 6-position (the other ortho site).
-
Significance: This allows for the synthesis of 2,6-disubstituted phenylacetic acid derivatives (analogs of Diclofenac precursors) without starting from expensive 2,6-dichloro precursors.[1]
Structural Analogs and SAR Implications
When designing drugs or agrochemicals, this scaffold is often modified to tune potency and physicochemical properties.
Table 1: Structural Analogs and Applications
| Analog Class | Structural Modification | Effect / Application |
| Isosteres | 2-F or 2-CF₃ substitution | Metabolic Stability: Fluorine resists oxidation while mimicking the steric profile of H (F) or Cl (CF₃).[1] Used in kinase inhibitors. |
| Positional Isomers | 4-chlorophenyl isomer | Agrochemicals: The 4-Cl isomer is the precursor for Mandipropamid (fungicide). The 2-Cl analog is often used in SAR to test steric tolerance of the binding pocket. |
| Linker Extension | Ethylene linker (vs Methylene) | Flexibility: Extends the distance between the aromatic ring and the carbonyl. Critical for fitting into deep protein pockets (e.g., GPCRs). |
| Heterocyclic | Cyclization to Isoquinoline | CNS Activity: Reduction of the amide to aldehyde followed by Pomeranz-Fritsch cyclization yields tetrahydroisoquinolines (dopamine receptor modulators). |
4.1 Case Study: Agrochemical Fungicides
In the development of Mandipropamid analogs, the Weinreb amide serves as a pivot point.
-
Synthesis: The amide is converted to a substituted benzaldehyde or ketone.
-
Coupling: This is reacted with amino-acid derivatives.[4]
-
SAR: The 2-Cl analog often shows lower potency than the 4-Cl variant in cellulose synthase inhibition (oomycetes) due to steric clash in the binding site, but it remains a critical negative control in validation data.
Experimental Validation: Quality Control
To ensure the integrity of the synthesized amide, the following analytical markers must be met.
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 3.80 ppm (s, 2H): Benzylic CH₂. (Diagnostic shift).
-
δ 3.60 ppm (s, 3H): N-OCH₃ (Methoxy group).
-
δ 3.18 ppm (s, 3H): N-CH₃ (Methyl group).
-
δ 7.2-7.4 ppm (m, 4H): Aromatic protons (Pattern distinct for ortho-substitution).[1]
-
-
Impurity Watch:
-
Symmetric Anhydride: Peaks at δ 3.9 ppm indicate incomplete amine coupling.
-
Ester Formation: If MeOH was present during acid chloride activation, a methyl ester peak appears at δ 3.7 ppm (singlet).
-
References
-
Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents.[1] Tetrahedron Letters, 22(39), 3815-3818.[1] Link
-
Clemens, A., et al. (2023). Protecting group-free synthesis of the fungicide Mandipropamid. Arkivoc, 2023(viii), 20-27.[1] Link
-
Luo, F. T., & Jeevanandam, A. (1998). Weinreb Amide Directed Ortho-Lithiation: A New Route to Phthalides and 3,4-Dihydroisocoumarins.[1] Tetrahedron Letters, 39(51), 9455-9456.[1] Link
-
Rao, H., et al. (2015). Palladium-Catalyzed C–H Functionalization of Weinreb Amides.[1] Organic Letters, 17(19), 4846–4849. Link
-
ChemicalBook. 2-Chloro-N-methoxy-N-methylacetamide Product Properties and Synthesis. Link
Sources
An In-depth Technical Guide to 2-(2-chlorophenyl)-N-methoxy-N-methylacetamide: Sourcing, Synthesis Applications, and Analytical Considerations
This guide provides research scientists and drug development professionals with a comprehensive technical overview of 2-(2-chlorophenyl)-N-methoxy-N-methylacetamide. We will delve into reliable commercial suppliers, its pivotal role as a synthetic intermediate, and the analytical methodologies crucial for its characterization and quantification.
Commercial Sourcing and Supplier Overview
The procurement of high-purity starting materials is a critical first step in any research and development workflow. 2-(2-chlorophenyl)-N-methoxy-N-methylacetamide is available from several reputable chemical suppliers. When selecting a supplier, researchers should consider factors such as purity, available analytical data (e.g., NMR, HPLC), and lead times.
Below is a summary of identified commercial suppliers for 2-(2-chlorophenyl)-N-methoxy-N-methylacetamide (CAS No. 946402-82-0).
| Supplier Name | CAS Number | Additional Information |
| BLDpharm | 946402-82-0 | Offers analytical data including NMR, HPLC, and LC-MS for verification.[1] |
| AK Scientific, Inc. | 67442-07-3 | Listed as a supplier in the USA.[2] |
| Santa Cruz Biotechnology, Inc. | 67442-07-3 | A known supplier based in the USA.[2] |
| Sigma-Aldrich | 67442-07-3 | Provides the related compound 2-Chloro-N-methoxy-N-methylacetamide.[3] |
| Thermo Fisher Scientific | 67442-07-3 | Supplies the related compound 2-Chloro-N-methoxy-N-methylacetamide.[4][5] |
| TCI Chemicals | 67442-07-3 | A supplier of the related compound 2-Chloro-N-methoxy-N-methylacetamide. |
Note: The CAS number 67442-07-3 refers to the related compound 2-Chloro-N-methoxy-N-methylacetamide, which may be a precursor or related research chemical.
Chemical Profile and Significance
2-(2-chlorophenyl)-N-methoxy-N-methylacetamide belongs to the class of Weinreb amides, which are notable for their utility in organic synthesis. The N-methoxy-N-methylamide functional group is relatively stable to many nucleophiles but can be readily converted to ketones or aldehydes, making it a valuable synthetic intermediate.
Key Physicochemical Properties
-
Molecular Formula : C10H12ClNO2[1]
-
Molecular Weight : 213.66 g/mol [1]
-
Appearance : Typically an off-white solid.[4]
The Role in Synthetic Chemistry
The primary application of compounds like 2-(2-chlorophenyl)-N-methoxy-N-methylacetamide is as a building block in multi-step organic syntheses. The Weinreb amide functionality allows for controlled carbon-carbon bond formation. For instance, reaction with Grignard or organolithium reagents selectively yields ketones, avoiding the over-addition that can occur with esters or acid chlorides.
This controlled reactivity is crucial in the synthesis of complex molecules, such as pharmaceutical intermediates and novel agrochemicals. For example, the related compound 2-chloro-N-methoxy-N-methylacetamide is used in the preparation of signaling molecules and other biologically active compounds.[3]
Workflow for Procurement and Experimental Application
The following diagram outlines a typical workflow from sourcing a chemical like 2-(2-chlorophenyl)-N-methoxy-N-methylacetamide to its application in a synthetic protocol.
Caption: General workflow from supplier identification to experimental use.
Exemplary Synthetic Protocol
The following protocol is a representative example of how a Weinreb amide like 2-chloro-N-methoxy-N-methylacetamide can be utilized in a synthetic transformation, specifically for the formation of an α-chloro-ketone. This ketone can then serve as a precursor for other complex molecules.[3]
Synthesis of an α-chloro-ketone intermediate
This protocol describes the reaction of 2-chloro-N-methoxy-N-methylacetamide with a Grignard reagent to form a key ketone intermediate.
Materials:
-
2-chloro-N-methoxy-N-methylacetamide
-
An appropriate Grignard reagent (e.g., heptylmagnesium bromide)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Dissolve 2-chloro-N-methoxy-N-methylacetamide in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add the Grignard reagent dropwise to the stirred solution.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by slowly adding saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.
-
Filter the drying agent and concentrate the solvent in vacuo to yield the crude α-chloro-ketone.
-
Purify the product using column chromatography.
The following diagram illustrates this synthetic transformation.
Caption: Synthesis of an α-chloro-ketone from a Weinreb amide.
Analytical Methodologies
For researchers in drug development, robust analytical methods are essential for quantifying intermediates and final products. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are two powerful techniques for the analysis of compounds like 2-(2-chlorophenyl)-N-methoxy-N-methylacetamide.
-
HPLC-UV: A widely accessible and robust method for purity assessment and quantification in the µg/mL range, suitable for quality control where the sample matrix is relatively simple.[6]
-
LC-MS/MS: Offers higher sensitivity and selectivity, making it ideal for complex matrices like plasma and for detecting low-level impurities.[6]
The choice between these methods depends on the specific analytical requirements, such as the need for high sensitivity or the complexity of the sample matrix.[6]
Safety and Handling
As with any laboratory chemical, proper safety precautions are paramount. Based on safety data sheets for related compounds, 2-chloro-N-methoxy-N-methylacetamide is harmful if swallowed, in contact with skin, or if inhaled.[4][7] It may also cause skin and eye irritation.
Recommended Handling Procedures:
-
Always handle this compound in a well-ventilated area or a chemical fume hood.[8]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4]
-
Avoid breathing dust, fumes, or vapors.[8]
-
In case of contact with eyes or skin, rinse immediately and thoroughly with water and seek medical attention.[4]
-
Store the container tightly closed in a dry, cool, and well-ventilated place.[8] Recommended storage temperature is often 2-8°C.[3][8]
Conclusion
2-(2-chlorophenyl)-N-methoxy-N-methylacetamide and its related structures are valuable reagents in modern organic synthesis, particularly for the controlled formation of ketones. Access to reliable commercial suppliers, a thorough understanding of its reactivity, and the use of appropriate analytical and safety protocols are essential for its successful application in research and development. This guide provides a foundational framework for scientists to source and utilize this important class of chemical intermediates effectively.
References
-
2-Chloro-N-methoxy-N-methylacetamide | C4H8ClNO2 | CID 2734716 - PubChem. Retrieved from [Link]
-
2-Chloro-N-methoxy-N-methylacetamide suppliers and producers - BuyersGuideChem. Retrieved from [Link]
-
2-Chloro-N-Methoxy-N-Methylacetamide(CAS# 67442-07-3 ) - angenechemical.com. Retrieved from [Link]
-
N-Methoxy-N-methylacetamide, Min. 98.0 (GC), 25 g - sciedco. Retrieved from [Link]
-
Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
-
Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives - Journal of Young Pharmacists. (2024, June 3). Retrieved from [Link]
-
Synthesis of compound 5: (a) 2‐chloro‐N‐methoxy‐N‐methylacetamide,... - ResearchGate. Retrieved from [Link]
-
2,2-Difluoro-N-methoxy-N-methylacetamide: A Versatile Tool for Advanced Organic Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 1). Retrieved from [Link]
-
N-Methoxy-N-methylacetamide | C4H9NO2 | CID 537505 - PubChem - NIH. Retrieved from [Link]
Sources
- 1. 946402-82-0|2-(2-Chlorophenyl)-N-methoxy-N-methylacetamide|BLD Pharm [bldpharm.com]
- 2. 2-Chloro-N-methoxy-N-methylacetamide suppliers and producers - BuyersGuideChem [buyersguidechem.com]
- 3. 2-氯-N-甲氧基-N-甲基乙酰胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 2-Chloro-N-methoxy-N-methylacetamide | C4H8ClNO2 | CID 2734716 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-CHLORO-N-METHOXY-N-METHYLACETAMIDE - Safety Data Sheet [chemicalbook.com]
Methodological & Application
Application Note: Analytical Quantification & Purity Assessment of 2-(2-chlorophenyl)-N-methoxy-N-methylacetamide
This Application Note and Protocol guide is designed for analytical chemists and process development scientists involved in the synthesis and quality control of pharmaceutical intermediates.
CAS No: 946402-82-0 Molecular Formula: C₁₀H₁₂ClNO₂ Molecular Weight: 213.66 g/mol Target Audience: QC Specialists, Synthetic Chemists, Drug Development Scientists.
Introduction & Chemical Context
2-(2-chlorophenyl)-N-methoxy-N-methylacetamide is a critical Weinreb amide intermediate. In modern pharmaceutical synthesis, it serves as a stable "acylating equivalent" derived from 2-chlorophenylacetic acid. Its primary utility lies in its selective reactivity with organometallic reagents (e.g., Grignard or Organolithium) to form ketones without over-addition to tertiary alcohols [1].
Critical Analytical Challenges
-
Precursor Separation: The method must resolve the target amide from the starting material, 2-chlorophenylacetic acid , which may co-elute if pH is not controlled.
-
Reagent Interference: Residual N,O-dimethylhydroxylamine (used in synthesis) is polar and lacks a strong chromophore, requiring specific detection strategies if quantification is needed.
-
Isotopic Confirmation: The presence of a Chlorine atom provides a distinct mass spectral signature (
) that must be leveraged for peak identification.
Analytical Strategy & Workflow
The quantification strategy employs a dual-method approach:
-
Method A (HPLC-UV): Robust, high-throughput method for Assay (wt%) and Related Substances (Purity) .
-
Method B (LC-MS/MS): High-sensitivity method for Trace Impurity Profiling and structural confirmation.
Visualizing the Analytical Logic
Figure 1: Analytical workflow distinguishing between routine QC (HPLC-UV) and deep characterization (LC-MS).
Method A: HPLC-UV Protocol (Assay & Purity)
Purpose: Routine release testing, reaction monitoring, and stability studies. Principle: Reversed-Phase Chromatography (RPC) utilizing the hydrophobic interaction of the chlorophenyl ring.
Instrument Conditions
| Parameter | Specification | Rationale |
| Column | C18 (L1), 150 × 4.6 mm, 3.5 µm (e.g., Agilent Zorbax Eclipse Plus) | Provides balanced retention for the neutral amide and acidic impurities. |
| Mobile Phase A | 0.1% Phosphoric Acid ( | Acidic pH (~2.5) suppresses ionization of residual 2-chlorophenylacetic acid, increasing its retention and resolution. |
| Mobile Phase B | Acetonitrile (ACN) | Strong eluent for the hydrophobic chloro-aromatic moiety. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns to maintain backpressure < 200 bar. |
| Column Temp | 30°C | Ensures retention time reproducibility. |
| Detection | UV @ 220 nm (Reference: 360 nm) | The amide and phenyl ring absorb strongly at 220 nm. |
| Injection Vol | 5-10 µL | Optimized to prevent column overload while ensuring sensitivity. |
Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 10 | Initial equilibration |
| 10.0 | 90 | Linear gradient to elute target amide |
| 12.0 | 90 | Wash step to remove highly lipophilic dimers |
| 12.1 | 10 | Return to initial conditions |
| 15.0 | 10 | Re-equilibration |
Standard Preparation
-
Stock Solution (1.0 mg/mL): Weigh 25 mg of reference standard into a 25 mL volumetric flask. Dissolve in 100% Acetonitrile.
-
Working Standard (0.1 mg/mL): Dilute 1.0 mL of Stock Solution into a 10 mL flask. Dilute to volume with Mobile Phase A:B (50:50) .
-
Note: Matching the diluent to the initial gradient strength prevents peak distortion.
-
System Suitability Criteria (SST)
-
Tailing Factor:
-
Theoretical Plates:
-
Precision (RSD):
for 5 replicate injections. -
Resolution:
between the target amide and the precursor acid (if present).
Method B: LC-MS/MS Protocol (Identification)
Purpose: Confirmation of structure and detection of trace genotoxic impurities (if reagents like alkyl halides were used).
Mass Spectrometry Settings
-
Ionization: Electrospray Ionization (ESI), Positive Mode (
). -
Target Ion:
(for ). -
Isotope Check: Look for the
peak at ~33% intensity of the base peak.
MRM Transitions (Quantification & Qual)
| Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Interpretation |
| 214.1 | 153.0 | 15 | Loss of |
| 214.1 | 125.0 | 25 | Loss of |
| 216.1 | 155.0 | 15 | Confirmation transition (using |
Impurity Pathway Diagram
Figure 2: Synthetic pathway showing potential impurities. The precursor acid is the critical impurity to resolve.
Method Validation (ICH Q2 Guidelines)
To ensure the trustworthiness of this protocol, the following validation parameters must be established [3]:
Linearity
-
Range: 50% to 150% of target concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).
-
Acceptance:
.
Accuracy (Recovery)
-
Protocol: Spike known amounts of the Weinreb amide into a placebo matrix (or solvent) at 80%, 100%, and 120% levels.
-
Acceptance: Mean recovery
.
Specificity (Forced Degradation)
Perform stress testing to demonstrate the method is stability-indicating:
-
Acid Hydrolysis: 0.1 N HCl, 60°C, 2 hours. (Expect hydrolysis back to acid).
-
Base Hydrolysis: 0.1 N NaOH, 60°C, 2 hours.
-
Oxidation: 3%
.
-
Note: Weinreb amides are generally stable, but strong acid/base will hydrolyze them.
References
-
Nahm, S., & Weinreb, S. M. (1981).[1] N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. Link
-
Mentzel, M., & Hoffmann, H. M. (1997). N-methoxy-N-methylamides (Weinreb amides) in modern organic synthesis. Journal for Practical Chemistry/Chemiker-Zeitung, 339(1), 517-524. Link
-
ICH Expert Working Group. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
Sources
HPLC-UV protocol for 2-(2-chlorophenyl)-N-methoxy-N-methylacetamide analysis
Application Note: Strategic HPLC-UV Quantification of the Ketamine Precursor 2-(2-chlorophenyl)-N-methoxy-N-methylacetamide
Executive Summary & Scope
This protocol details a robust High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the analysis of 2-(2-chlorophenyl)-N-methoxy-N-methylacetamide . This compound is a critical Weinreb amide intermediate used in the synthesis of the anesthetic and dissociative agent Ketamine.
Why this matters: In pharmaceutical development, this amide is the "checkpoint" intermediate formed from the starting material (2-chlorophenylacetic acid) before conversion to the ketone. In forensic analysis, its presence constitutes a specific marker for illicit ketamine manufacturing via the "Weinreb Route."
Core Analytical Challenges Solved:
-
Selectivity: Separation of the neutral Weinreb amide from the acidic starting material (2-chlorophenylacetic acid) and the basic downstream product (Norketamine/Ketamine).
-
Sensitivity: Optimization of UV detection for the chlorophenyl chromophore.
-
Robustness: A self-validating gradient system that prevents carryover of lipophilic side-products.
Chemical Context & Mechanism
To design an effective separation, we must understand the synthetic pathway. The target analyte exists in a mixture of distinct polarities:
-
Starting Material: 2-chlorophenylacetic acid (Acidic, pKa ~4.0).
-
Target: 2-(2-chlorophenyl)-N-methoxy-N-methylacetamide (Neutral, Weinreb Amide).
-
Byproducts: N,O-Dimethylhydroxylamine (Polar/Basic).
Scientific Rationale for Method Choice:
-
Stationary Phase: A C18 column is selected for its ability to retain the hydrophobic chlorophenyl ring.
-
Mobile Phase pH: We utilize an acidic mobile phase (pH ~2.5). This suppresses the ionization of the starting acid (keeping it protonated and retained) to prevent it from eluting in the void volume, ensuring resolution from the target amide.
Visualizing the Synthetic Context
Figure 1: The synthetic pathway showing the target Weinreb amide as the critical link between the acidic precursor and the ketone product.
Experimental Protocol
Instrumentation & Conditions
| Parameter | Specification | Rationale |
| HPLC System | Quaternary Pump, DAD/VWD | Gradient capability required for impurity elution. |
| Column | C18 End-capped (e.g., 4.6 x 150 mm, 3.5 µm or 5 µm) | End-capping reduces silanol interactions with the amide nitrogen. |
| Mobile Phase A | 0.1% Phosphoric Acid (H₃PO₄) in Water | Low pH (~2.2) suppresses silanols and protonates acidic impurities. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Lower viscosity than Methanol; sharpens peaks for aromatics. |
| Flow Rate | 1.0 mL/min | Standard backpressure balance. |
| Injection Vol. | 10 µL | Optimized for sensitivity without column overload. |
| Temp. | 30°C | Ensures retention time reproducibility. |
| Detection | 220 nm (Quant), 254 nm (Qual) | 220 nm targets the amide bond + phenyl ring for max sensitivity. |
Gradient Program
A gradient is strictly required to elute the highly retained non-polar impurities often found in this synthesis (e.g., bis-addition products).
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.00 | 85 | 15 | Equilibration: Elute polar reagents (hydroxylamine). |
| 2.00 | 85 | 15 | Isocratic hold to settle baseline. |
| 12.00 | 40 | 60 | Linear Ramp: Elute Target Amide & Precursor Acid. |
| 15.00 | 5 | 95 | Wash: Elute lipophilic dimers/ketones. |
| 18.00 | 5 | 95 | Hold wash. |
| 18.10 | 85 | 15 | Re-equilibration. |
| 23.00 | 85 | 15 | Ready for next injection. |
Standard Preparation
-
Stock Solution (1.0 mg/mL): Weigh 10 mg of 2-(2-chlorophenyl)-N-methoxy-N-methylacetamide reference standard into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile (the compound is highly soluble in organic solvent).
-
Working Standard (50 µg/mL): Dilute 500 µL of Stock Solution into a 10 mL flask. Dilute to volume with Mobile Phase Initial Ratio (85:15 Water:ACN) .
-
Critical Note: Diluting with the initial mobile phase prevents "solvent shock" which causes peak distortion (fronting) upon injection.
-
Analytical Workflow
The following diagram illustrates the logical flow of the analysis, ensuring data integrity from sample prep to reporting.
Figure 2: Operational workflow ensuring sample compatibility with the mobile phase gradient.
Method Validation (Self-Validating Systems)
To ensure the results are trustworthy (Trustworthiness in E-E-A-T), perform the following System Suitability Tests (SST) before running samples.
System Suitability Criteria
| Parameter | Acceptance Limit | Troubleshooting Failure |
| Retention Time (RT) | ± 0.1 min deviation | Check pump flow stability and temperature. |
| Tailing Factor (T) | T < 1.5 | Column degradation or pH > 3.0 (silanol activity). |
| Theoretical Plates (N) | > 5000 | Dead volume in tubing or worn column. |
| Resolution (Rs) | > 2.0 (vs. Acid precursor) | Gradient slope too steep; decrease %B ramp rate. |
Linearity & Range
-
Protocol: Prepare 5 calibration points: 10, 25, 50, 75, and 100 µg/mL.
-
Acceptance: Correlation coefficient (R²) ≥ 0.999.
Limit of Detection (LOD)
-
Based on Signal-to-Noise (S/N) ratio of 3:1.
-
Estimated LOD for this method: ~0.5 µg/mL (due to strong absorbance at 220 nm).
Troubleshooting & Expert Insights
Issue: "Ghost Peaks" in the Gradient
-
Cause: Weinreb amides can degrade back to the acid if left in acidic water for days.
-
Fix: Prepare working standards fresh daily. Keep the Stock Solution (in 100% ACN) refrigerated; it is stable for months.
Issue: Co-elution with Precursor
-
Cause: If the 2-chlorophenylacetic acid co-elutes, your pH is likely too high.
-
Fix: Ensure Mobile Phase A is pH 2.2 - 2.5. At pH > 4.0, the acid ionizes and elutes much earlier, potentially overlapping with polar impurities or the void volume.
Issue: Doublet Peaks
-
Cause: Rotamers. Weinreb amides possess a N-O bond that can exhibit restricted rotation, occasionally showing split peaks at low temperatures.
-
Fix: Increase column temperature to 35°C or 40°C to coalesce the rotamers into a single sharp peak.
References
-
United Nations Office on Drugs and Crime (UNODC). (2020).[1] Recommended Methods for the Identification and Analysis of Synthetic Drugs. Retrieved from [Link]
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
-
Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. (Foundational chemistry of the target analyte).[2][3]
-
Agilent Technologies. (2023). HPLC Method Development Guide for Amides and Acids. Retrieved from [Link]
Sources
application of N-methoxy-N-methylacetamides in organic synthesis
Application Note: N-Methoxy-N-Methylacetamides (Weinreb Amides) in Organic Synthesis
Executive Summary & Core Directive
This technical guide details the application of N-methoxy-N-methylacetamides , universally known as Weinreb Amides , in high-fidelity organic synthesis. Unlike standard amides or esters, Weinreb amides possess a unique coordination chemistry that allows for the precise synthesis of ketones and aldehydes without the common pitfalls of over-addition or over-reduction.
This guide moves beyond basic textbook definitions to provide field-proven protocols , mechanistic insights , and troubleshooting frameworks designed for the bench scientist. It specifically addresses both the general class of Weinreb amides (derived from any carboxylic acid) and the specific reagent N-methoxy-N-methylacetamide used as a robust acetylating agent.
The "Weinreb Solution": Mechanistic Causality
The primary challenge in converting carboxylic acid derivatives to ketones using organometallics (R-Li, R-MgX) is over-addition .[1] The initial ketone product is often more reactive than the starting material, leading to the formation of tertiary alcohols.
The Solution: Weinreb amides solve this via the formation of a stable, 5-membered chelated intermediate.[2]
Mechanistic Pathway (Graphviz Visualization)
The following diagram illustrates the critical stability of the tetrahedral intermediate that prevents the "second addition" of the nucleophile.
Caption: The stable metal-chelated intermediate prevents the expulsion of the leaving group in situ, thereby preventing a second nucleophilic attack.
Protocol A: Preparation of Weinreb Amides
Before application, the amide must be synthesized. Two primary methods are recommended based on substrate stability.
Method 1: Acid Chloride Route (Standard)
Best for: Robust substrates, large-scale synthesis.
Reagents:
-
Acid Chloride (1.0 equiv)[3]
-
N,O-Dimethylhydroxylamine HCl (1.1 equiv)[3]
-
Pyridine (2.2 equiv) or Triethylamine (2.2 equiv)
-
Dichloromethane (DCM) [0.5 M concentration]
Step-by-Step:
-
Dissolution: Suspend N,O-dimethylhydroxylamine hydrochloride in dry DCM at 0°C under inert atmosphere (N2 or Ar).
-
Base Addition: Add Pyridine (or TEA) dropwise. The solution will become homogeneous or form a light suspension.
-
Acylation: Add the Acid Chloride dropwise over 15–30 minutes, maintaining temperature < 5°C.
-
Expert Note: Exothermic reaction.[4] Rapid addition can cause local heating and impurities.
-
-
Reaction: Warm to Room Temperature (RT) and stir for 1–3 hours. Monitor by TLC.[1]
-
Workup: Quench with 1M HCl (to remove excess pyridine/amine). Wash organic layer with Sat.[1] NaHCO3 and Brine.[3] Dry over MgSO4 and concentrate.
-
Result: Usually >90% purity; often requires no chromatography.
-
Method 2: Coupling Agent Route (Sensitive Substrates)
Best for: Acids with acid-labile protecting groups (Boc, TBS) or stereocenters.
Reagents:
-
Carboxylic Acid (1.0 equiv)
-
N,O-Dimethylhydroxylamine HCl (1.2 equiv)
-
Coupling Agent: DCC/DMAP or EDCI/HOBt (1.2 equiv)
-
Base: N-Methylmorpholine (NMM) or DIPEA (3.0 equiv)
-
Solvent: DCM or DMF
Step-by-Step:
-
Dissolve Carboxylic Acid in DCM at 0°C.
-
Add Coupling Agent (e.g., EDCI) and HOBt. Stir for 15 min to activate.
-
Add N,O-Dimethylhydroxylamine HCl followed by the Base.
-
Stir overnight at RT.
-
Workup: Dilute with EtOAc. Wash sequentially with 5% Citric Acid (or 1M HCl if groups tolerate), Sat. NaHCO3, and Brine.[1][3]
Protocol B: Synthesis of Ketones (General Application)
This is the standard workflow for converting a Weinreb amide to a ketone using Grignard or Organolithium reagents.
Reagents:
-
Weinreb Amide (1.0 equiv)
-
Organometallic Reagent (R-MgX or R-Li) (1.2 – 1.5 equiv)
-
Solvent: Anhydrous THF or Et2O[4]
Step-by-Step Protocol:
-
Setup: Flame-dry glassware. Dissolve Weinreb Amide in anhydrous THF (0.2 – 0.5 M) under Argon.
-
Temperature Control:
-
For Grignards: Cool to 0°C. (Most Weinreb couplings work well at 0°C).
-
For Organolithiums: Cool to -78°C.
-
-
Addition: Add the organometallic reagent dropwise via syringe/cannula.
-
Observation: No color change usually indicates no reaction; a slight yellow/orange tint is common.
-
-
Reaction: Stir for 1–2 hours.
-
Expert Insight: Unlike esters, the intermediate is stable. You do not need to rush the quench, but prolonged stirring (>5h) is rarely beneficial.
-
-
Quench (Critical Step): Pour the reaction mixture into vigorously stirring 1M HCl or Sat. NH4Cl at 0°C.[3]
-
Why? Acid is required to protonate the oxygen and break the N-O-Metal chelate ring.
-
-
Extraction: Extract with Et2O or EtOAc. Dry and concentrate.
Protocol C: Synthesis of Methyl Ketones (Specific Reagent)
Reagent Focus: N-Methoxy-N-methylacetamide (CAS: 78191-00-1) This specific commercially available amide acts as an "Acetyl Anion Equivalent" (CH3-CO-). It is reacted with your Grignard reagent to install an acetyl group.
Application: Converting an Aryl/Alkyl Halide to a Methyl Ketone.
Workflow:
-
Grignard Formation: Generate R-MgBr from R-Br and Mg turnings in THF.
-
Acylation:
-
Dissolve N-methoxy-N-methylacetamide (1.2 equiv relative to Grignard) in THF at 0°C.
-
Add the prepared Grignard solution to the amide solution.
-
Note: Inverse addition (Grignard into Amide) is preferred here to ensure the amide is in excess initially, though the Weinreb stability makes this less critical than with acid chlorides.
-
-
Workup: Standard acidic quench.
Data Summary: Reagent Compatibility
| Nucleophile | Conditions | Typical Yield | Notes |
| Alkyl-MgBr | THF, 0°C to RT | 85-95% | Very robust. |
| Aryl-MgBr | THF, 0°C to RT | 80-90% | Steric hindrance on ortho-positions may slow reaction. |
| Alkynyl-Li | THF, -78°C | 70-85% | Excellent for ynone synthesis. |
| Vinyl-MgBr | THF, 0°C | 75-85% | Useful for enone synthesis. |
| H- (LAH) | THF, -78°C to 0°C | 80-90% | Yields Aldehyde (See Protocol D). |
Protocol D: Synthesis of Aldehydes (Partial Reduction)
Weinreb amides are one of the few reliable ways to reduce a carboxylic acid derivative to an aldehyde without over-reduction to the alcohol.
Reagents:
-
Reducing Agent: LiAlH4 (LAH) or DIBAL-H.
-
Recommendation:LAH is often cleaner for Weinreb amides than DIBAL, contrary to ester reductions.
-
-
Solvent: THF[1]
Step-by-Step:
-
Dissolve Weinreb Amide in THF at -78°C (or 0°C for robust substrates).
-
Add LiAlH4 (0.6–1.0 equiv of powder or solution).
-
Note: Only 0.5 equiv of the hydride tetramer is theoretically needed, but 1.0 equiv is standard.
-
-
Stir for 30–60 minutes.
-
Quench: Fieser workup (Water, 15% NaOH, Water) or Sodium Sulfate Decahydrate.
-
Purification: The crude is often pure aldehyde.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Starting Material Recovered) | Chelate did not form; Reagent quality. | Titrate Grignard reagent. Ensure anhydrous conditions. Warm reaction to RT if using hindered substrates. |
| Over-addition (Tertiary Alcohol) | Temperature too high during quench; Quench too slow. | Ensure quench is rapid and acidic. Keep reaction cold (-78°C) if using highly reactive R-Li. |
| Incomplete Hydrolysis | Stable intermediate persists. | Use stronger acid (e.g., 2M HCl) or longer stirring time during workup. |
| N-O Bond Cleavage | Harsh reduction conditions. | Use LAH at lower temperatures (-78°C). Avoid excess SmI2 or dissolving metal reductions. |
References
-
Seminal Paper: Nahm, S.; Weinreb, S. M.[1][5] "N-methoxy-N-methylamides as effective acylating agents."[1][2][6][7][8][9] Tetrahedron Letters, 1981 , 22(39), 3815–3818.[1]
-
Review: Singh, J. et al. "The growing synthetic utility of Weinreb's amide."[2] Journal for Praktische Chemie, 2000 , 342, 340.
-
Aldehyde Synthesis: Fehrentz, J. A.; Castro, B. "An Efficient Synthesis of Optically Active Alpha-(t-Butoxycarbonylamino)-Aldehydes from Alpha-Amino Acids." Synthesis, 1983 , 676–678.
-
Protocol Validation: "Preparation of Weinreb Amides from Carboxylic Acids." Organic Chemistry Portal.
Sources
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. researchgate.net [researchgate.net]
- 3. N-Methoxy-N-methylacetamide synthesis - chemicalbook [chemicalbook.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. ism2.univ-amu.fr [ism2.univ-amu.fr]
- 6. semanticscholar.org [semanticscholar.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Synthesis of biaryl ketones by arylation of Weinreb amides with functionalized Grignard reagents under thermodynamic control vs. kinetic control of N,N-Boc2-amides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Evaluation of N-methylacetamide Derivatives' Fungicidal Activity in Agricultural Research
For: Researchers, scientists, and drug development professionals in the agrochemical sector.
Introduction: The Role of N-methylacetamide Derivatives in Crop Protection
The global imperative for food security necessitates the development of novel and effective fungicides to combat the ever-evolving threat of plant pathogenic fungi. Within the vast landscape of chemical synthesis, the acetamide functional group has emerged as a versatile and promising scaffold for the creation of new agrochemicals.[1] N-methylacetamide derivatives, a specific subclass of acetamides, are of particular interest due to their structural similarity to a successful class of fungicides known as carboxamides. These compounds have demonstrated significant potential in controlling a wide range of fungal diseases that threaten crop yield and quality.
This guide provides an in-depth exploration of the fungicidal activity of N-methylacetamide derivatives, with a focus on their presumed mechanism of action as Succinate Dehydrogenase Inhibitors (SDHIs). We will delve into detailed, field-proven protocols for both in vitro and in vivo evaluation, designed to provide researchers with a robust framework for screening and characterizing these promising compounds. The causality behind experimental choices is emphasized to ensure a thorough understanding and the generation of reliable, reproducible data.
Part 1: Mechanistic Insights - The Causality Behind Fungicidal Action
Succinate Dehydrogenase Inhibition: A Targeted Approach
The fungicidal activity of many carboxamide derivatives, and by extension N-methylacetamide derivatives, is attributed to their ability to inhibit the enzyme succinate dehydrogenase (SDH).[2][3][4] SDH, also known as Complex II, is a critical component of both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain in fungi.[2][3][4] By blocking the activity of this enzyme, N-methylacetamide derivatives disrupt the fungus's ability to produce ATP, the primary energy currency of the cell, ultimately leading to fungal death.[4]
Diagram: Proposed Mechanism of Action for N-methylacetamide Derivatives
Caption: Step-by-step workflow for the in vitro poisoned food technique.
Data Presentation: In Vitro Fungicidal Activity
The results of the in vitro assays should be summarized in a clear and concise table for easy comparison of the fungicidal activity of different N-methylacetamide derivatives against various fungal pathogens.
Table 1: Example of In Vitro Fungicidal Activity of N-methylacetamide Derivatives against Key Agricultural Fungal Pathogens (EC50 in µg/mL)
| Compound ID | Botrytis cinerea (Gray Mold) | Sclerotinia sclerotiorum (White Mold) | Rhizoctonia solani (Sheath Blight) | Alternaria solani (Early Blight) |
| NMA-001 | 3.31 [5] | 0.067 [6] | >100 | 15.2 |
| NMA-002 | 5.8 | 0.393 [6] | 50.6 | 22.1 |
| NMA-003 | >50 | 2.5 | 12.3 | >50 |
| Boscalid (Reference) | 3.39 [5] | 0.15 | 8.9 | 10.7 |
Note: The data presented in this table are hypothetical and for illustrative purposes, but are based on the range of values reported for similar carboxamide fungicides in the literature. [5][6]
Part 3: In Vivo Evaluation of Fungicidal Efficacy
Following promising in vitro results, in vivo evaluation is essential to determine the efficacy of N-methylacetamide derivatives under more realistic conditions, taking into account factors such as plant uptake, translocation, and environmental stability.
Protocol 2: Whole Plant Pot Assay for Protective and Curative Activity
This protocol provides a framework for evaluating the protective and curative fungicidal activity of N-methylacetamide derivatives on whole plants in a controlled greenhouse environment.
Objective: To assess the ability of N-methylacetamide derivatives to prevent fungal infection (protective) and to inhibit disease development after infection has occurred (curative).
Materials:
-
Healthy, susceptible host plants (e.g., tomato for Botrytis cinerea, cucumber for downy mildew)
-
N-methylacetamide derivatives formulated for spraying
-
Fungal inoculum (spore suspension or mycelial slurry)
-
Pressurized sprayer
-
Greenhouse or controlled environment chamber
-
Disease assessment scale (0-5 or 0-9)
Procedure:
-
Plant Cultivation: Grow healthy, uniform plants to a suitable growth stage (e.g., 3-4 true leaves).
-
Compound Application:
-
Protective Assay: Prepare different concentrations of the formulated N-methylacetamide derivatives. Spray the plants to the point of runoff, ensuring complete coverage of the foliage. Allow the plants to dry completely (typically 24 hours).
-
Curative Assay: Inoculate the plants with the fungal pathogen first (see step 3). After a set incubation period (e.g., 24-48 hours) to allow for infection to establish, apply the fungicide treatments as described above.
-
-
Inoculation: Prepare a standardized fungal inoculum (e.g., a spore suspension of a known concentration). Spray the inoculum evenly onto the plants until fine droplets cover the leaf surfaces. For some diseases, a wound may be necessary to facilitate infection.
-
Incubation: Place the inoculated plants in a high-humidity environment (e.g., a mist chamber or a plastic-covered enclosure) at the optimal temperature for disease development for 24-72 hours. Then, move the plants to a greenhouse bench for further disease development.
-
Disease Assessment: After a set period (e.g., 5-10 days post-inoculation), assess the disease severity on each plant using a pre-defined disease rating scale. This is often a visual assessment of the percentage of leaf area affected by the disease.
-
Data Analysis: Calculate the Percent Disease Control (PDC) for each treatment using the following formula:
PDC (%) = [(Disease Severity in Control - Disease Severity in Treatment) / Disease Severity in Control] x 100
Statistical analysis (e.g., ANOVA followed by a means separation test) should be performed to determine significant differences between treatments.
Diagram: Workflow for Protective vs. Curative In Vivo Assays
Caption: Comparison of protective and curative in vivo assay workflows.
Data Presentation: In Vivo Fungicidal Efficacy
The results from the in vivo assays should be presented in a table that clearly shows the protective and curative efficacy of the tested compounds at different concentrations.
Table 2: Example of In Vivo Protective Efficacy of N-methylacetamide Derivatives against Gray Mold (Botrytis cinerea) on Tomato Plants
| Treatment | Concentration (ppm) | Mean Disease Severity (%) | Percent Disease Control (%) |
| Untreated Control | - | 85.2 | - |
| NMA-001 | 100 | 25.6 | 69.9 |
| 50 | 42.1 | 50.6 | |
| NMA-002 | 100 | 38.9 | 54.3 |
| 50 | 65.4 | 23.2 | |
| Boscalid (Reference) | 100 | 22.3 | 73.8 |
| 50 | 39.8 | 53.3 |
Note: The data in this table are for illustrative purposes.
Conclusion and Future Directions
The protocols and insights provided in this guide offer a comprehensive framework for the systematic evaluation of N-methylacetamide derivatives as potential agricultural fungicides. By understanding their likely mechanism of action as SDHIs and employing robust in vitro and in vivo screening methods, researchers can effectively identify and advance promising lead candidates. Future research should focus on expanding the spectrum of fungal pathogens tested, exploring structure-activity relationships to optimize efficacy, and conducting field trials to validate performance under real-world agricultural conditions. The development of N-methylacetamide derivatives holds significant promise for the future of sustainable crop protection.
References
-
THE SUCCINATE DEHIDROGENASE INHIBITOR FUNGICIDES: FUNGAL RESISTANCE AND ITS MANAGEMENT. (2025). UGD Publishing System. Available at: [Link]
-
SDHI fungicides and turfgrass disease control: An overview. (2019). University of Georgia. Available at: [Link]
-
Benit, P., et al. (2023). SDHi fungicides: An example of mitotoxic pesticides targeting the succinate dehydrogenase complex. Toxicology Letters, 387, 33-41. Available at: [Link]
-
Zuniga, S. A., et al. (2023). Cross-Resistance of Succinate Dehydrogenase Inhibitors (SDHI) in Botrytis cinerea and Development of Molecular Diagnostic Tools for SDHI Resistance Detection. Phytopathology, 113(8), 1466-1476. Available at: [Link]
-
Succinate dehydrogenase inhibitor (SDHI) [Group 7] resistance management strategy. (n.d.). Fungicide Resistance Action Committee. Available at: [Link]
-
Antifungal Assay Using Poisoned Food Method (PFM). (2021). Bio-protocol. Available at: [Link]
-
TEST PROTOCOL FOR EFFICACY EVALUATION OF FUNGICIDES AGAINST DISEASES IN RICE. (n.d.). Directorate of Plant Protection, Quarantine & Storage. Available at: [Link]
-
Sano, D. (2015). Structure-activity relationship of carboxin-related carboxamides as fungicide. Journal of Pesticide Science, 40(4), 212-217. Available at: [Link]
-
Antifungal EC 50 values of target compounds against phytopathogenic fungi. (n.d.). ResearchGate. Available at: [Link]
-
In Vitro and In Vivo Techniques for Screening New Natural Product-Based Fungicides. (n.d.). The University of Southern Mississippi. Available at: [Link]
-
In vitro and In vivo evaluation of fungicides against F. udum f. sp. crotalariae in Sunhemp. (n.d.). International Journal of Advanced Biochemistry Research. Available at: [Link]
-
Bacteriology & Mycology: Open Access. (n.d.). MedCrave online. Available at: [Link]
-
Antifungal activity evaluation of different extracts of Bergenia stracheyi. (n.d.). Journal of Pharmacognosy and Phytochemistry. Available at: [Link]
-
Spina, R., et al. (2023). Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. Journal of Fungi, 9(2), 209. Available at: [Link]
-
Singh, A., & Singh, H. B. (2011). Fungitoxic activity of Solanum torvum against Fusarium sacchari. Plant Protection Science, 47(4), 153-158. Available at: [Link]
-
Identification of plant based potential antifungal compounds against BMK-1 protein of Bipolaris oryzae using molecular docking approach. (2024). Scientific Reports, 14(1), 15998. Available at: [Link]
-
In vitro and in vivo Evaluation of Chemical Fungicides against Sclerotium rolfsii causing Collar Rot of Chickpea. (2021). Research Trend. Available at: [Link]
-
Design, synthesis, and fungicidal activity of novel carboxylic acid amides represented by N-benzhydryl valinamode carbamates. (n.d.). Organic & Biomolecular Chemistry. Available at: [Link]
-
Gu, W., et al. (2022). Novel aromatic carboxamides from dehydroabietylamine as potential fungicides: Design, synthesis and antifungal evaluation. Arabian Journal of Chemistry, 15(12), 104332. Available at: [Link]
-
N-Methylacetamide. (n.d.). In Wikipedia. Retrieved February 18, 2026, from [Link]
-
Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. (n.d.). MDPI. Available at: [Link]
-
Recent Trends in Studies on Botanical Fungicides in Agriculture. (n.d.). PMC. Available at: [Link]
-
Comparison of sensitivity to a range of fungicides in contemporary genotypes of Phytophthora infestans. (n.d.). bioRxiv. Available at: [Link]
-
Natural products as sources of new fungicides (III): Antifungal activity of 2,4-dihydroxy-5-methylacetophenone derivatives. (2016). Bioorganic & Medicinal Chemistry Letters, 26(9), 2267-2270. Available at: [Link]
-
The result of the EC50 value test in thiophanate-methyl fungicide. (n.d.). ResearchGate. Available at: [Link]
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- 2. js.ugd.edu.mk [js.ugd.edu.mk]
- 3. SDHi fungicides: An example of mitotoxic pesticides targeting the succinate dehydrogenase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. site.caes.uga.edu [site.caes.uga.edu]
- 5. researchgate.net [researchgate.net]
- 6. Novel aromatic carboxamides from dehydroabietylamine as potential fungicides: Design, synthesis and antifungal evaluation - Arabian Journal of Chemistry [arabjchem.org]
protocol for setting up a reaction with 2-(2-chlorophenyl)-N-methoxy-N-methylacetamide
Application Note: Controlled Synthesis of Ketones via 2-(2-chlorophenyl)-N-methoxy-N-methylacetamide
Executive Summary
This protocol details the chemoselective conversion of 2-(2-chlorophenyl)-N-methoxy-N-methylacetamide (a Weinreb amide) into a ketone using organometallic reagents (Grignard or Organolithium).
Weinreb amides are indispensable in drug development because they prevent the "over-addition" problem common with esters and acid chlorides. The specific substrate discussed here features an ortho-chlorophenyl moiety. This substituent introduces significant steric bulk and electron-withdrawing inductive effects (
Mechanistic Principles & Causality
The success of this reaction relies on the formation of a stable, five-membered metal-chelated intermediate.[1] Unlike esters, which collapse to a ketone in situ (leading to tertiary alcohol side products), the Weinreb amide forms a "locked" tetrahedral intermediate that only releases the ketone upon acidic hydrolysis.
The Chelation Model
The magnesium atom of the Grignard reagent coordinates between the carbonyl oxygen and the methoxy oxygen. In our specific substrate, the ortho-chloro group creates a "steric fence," protecting the carbonyl approach but also potentially influencing the stability of the magnesium complex.
Figure 1: Mechanistic pathway showing the critical stable chelate intermediate that prevents over-addition.
Experimental Protocol
Reaction Scope: Conversion of 2-(2-chlorophenyl)-N-methoxy-N-methylacetamide to 1-(2-chlorophenyl)-2-phenylethanone (Model Reaction using PhMgBr).
Materials & Reagents
| Reagent | Equiv.[2][3][4] | Role | Critical Attribute |
| Substrate | 1.0 | Electrophile | Dried under high vacuum (>1h) |
| PhMgBr | 1.2 - 1.5 | Nucleophile | Titrate before use; 1.0M - 3.0M in THF/Et2O |
| THF (Anhydrous) | Solvent | Solvent | Water content <50 ppm (Karl Fischer) |
| HCl (1M) | Excess | Quench | Cold (0°C) to control exotherm |
Step-by-Step Methodology
Step 1: System Preparation (The "Dry" Standard)
-
Action: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen/argon inlet. Cool under positive inert gas pressure.
-
Rationale: Grignard reagents are moisture-sensitive. Any water present will protonate the Grignard (forming benzene) and lower the effective stoichiometry.
Step 2: Substrate Solubilization
-
Action: Dissolve 2-(2-chlorophenyl)-N-methoxy-N-methylacetamide (1.0 equiv) in anhydrous THF (0.2 M concentration).
-
Action: Cool the solution to 0°C using an ice/water bath.
-
Insight: While standard Weinreb amides can react at -78°C, the steric bulk of the ortho-chloro group often requires higher temperatures (0°C to RT) to overcome the activation energy barrier for nucleophilic attack [1].
Step 3: Controlled Nucleophilic Addition
-
Action: Add Phenylmagnesium bromide (1.3 equiv) dropwise via syringe or addition funnel over 15–20 minutes.
-
Observation: A slight color change (often yellow to orange) indicates the formation of the magnesium chelate.
-
Process Control: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT) and stir for 1–2 hours.
-
Self-Validation point: Pull a 50 µL aliquot, quench in a vial with sat. NH4Cl, extract with EtOAc, and run TLC. The amide spot (usually more polar) should disappear. If starting material remains after 2 hours, add an additional 0.3 equiv of Grignard.
Step 4: Quenching & Hydrolysis
-
Action: Cool the mixture back to 0°C.
-
Action: Slowly add 1M HCl or saturated NH4Cl.
-
Caution: This step is exothermic. The acid breaks the N-O-Mg chelate, allowing the tetrahedral intermediate to collapse and release the ketone.
Step 5: Workup & Isolation
-
Action: Dilute with Et2O or EtOAc. Separate layers. Wash organic layer with brine, dry over MgSO4, and concentrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
Workflow Visualization
Figure 2: Decision-tree workflow for the Grignard addition to Weinreb amides.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (<50%) | Moisture in solvent/gas killed the Grignard. | Titrate Grignard reagent; redistill THF over Na/Benzophenone. |
| Starting Material Recovery | Steric hindrance of o-Cl group prevented attack. | Increase temp to RT or mild reflux (40°C); Increase reaction time. |
| Over-addition (Tertiary Alcohol) | Chelate instability (Rare for Weinreb). | Ensure temp stays < 25°C during addition; Ensure quench is acidic enough to clear the amine. |
| Emulsion during workup | Magnesium salts precipitating. | Use Rochelle's Salt (Potassium Sodium Tartrate) solution instead of simple NH4Cl to solubilize Mg salts. |
References
-
Nahm, S., & Weinreb, S. M. (1981). N-Methoxy-N-methylamides as effective acylating agents.[2][5][6][7] Tetrahedron Letters, 22(39), 3815–3818.[2]
-
Mentzel, M., & Hoffmann, H. M. R. (1997). N-Methoxy-N-methylamides (Weinreb Amides) in Modern Organic Synthesis. Journal for Praktische Chemie/Chemiker-Zeitung, 339(1), 517–524.
-
Basha, A., Lipton, M., & Weinreb, S. M. (1977). A mild, general method for conversion of esters to amides. Tetrahedron Letters, 18(48), 4171-4174.
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- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 4. Efficient synthesis of α,β-dichlorinated ketones from α,β-dichlorinated Weinreb amides through a simple work-up procedure - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Nahm, S. and Weinreb, S.M. (1981) N-Methoxy-N-Methylamides as Effective Acylating Agents. Tetrahedron Letters, 22, 3815-3818. - References - Scientific Research Publishing [scirp.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ism2.univ-amu.fr [ism2.univ-amu.fr]
Application Notes & Protocols: A Framework for Efficacy Testing of 2-(2-chlorophenyl)-N-methoxy-N-methylacetamide
Abstract
This document provides a comprehensive experimental framework for the initial efficacy testing of the novel chemical entity (NCE), 2-(2-chlorophenyl)-N-methoxy-N-methylacetamide. As this compound is not widely characterized in existing literature, the proposed workflow is designed as a logical, phased approach, beginning with broad, unbiased screening and progressing toward specific mechanistic studies and in vivo validation. The protocols and strategies outlined herein are intended for researchers, scientists, and drug development professionals, providing the scientific rationale behind each experimental choice to ensure robust and translatable results.
Introduction: The Challenge of a Novel Chemical Entity
The compound 2-(2-chlorophenyl)-N-methoxy-N-methylacetamide is an acetamide derivative. Molecules within this class exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and antipsychotic effects.[1][2][3][4] The absence of established data for this specific molecule necessitates a "forward pharmacology" or "phenotypic drug discovery" approach.[5][6] This strategy prioritizes the identification of a functional effect (a phenotype) in a biological system first, followed by the deconvolution of the molecular target responsible for that effect.[5][7] This contrasts with "reverse pharmacology," where compounds are screened against a known target.[5] Phenotypic screening has seen a resurgence in drug discovery as it can uncover novel mechanisms of action and has been historically successful in delivering first-in-class medicines.[6][7]
This guide is structured in three phases:
-
Phase I: Phenotypic Screening and Hit Identification. Broadly assessing the compound's effect across diverse cellular models to identify a measurable biological activity.
-
Phase II: Target Deconvolution and Mechanism of Action (MoA) Elucidation. Identifying the molecular target(s) and validating the compound's interaction and downstream effects.
-
Phase III: Preclinical In Vivo Efficacy Assessment. Evaluating the compound's therapeutic potential in a relevant animal model.
Phase I: Phenotypic Screening for Bioactivity
The initial goal is to determine if 2-(2-chlorophenyl)-N-methoxy-N-methylacetamide elicits any observable, reproducible effect on cells in culture. A broad-based cell viability screen is a cost-effective and high-throughput starting point.[8]
Rationale for Experimental Design
We will utilize a panel of cancer cell lines, such as the NCI-60 panel, which represents a diverse set of human cancers (leukemia, melanoma, lung, colon, etc.). This approach maximizes the chances of finding a "hit" if the compound has cell-type-specific cytotoxic or cytostatic activity.
Experimental Workflow: Phenotypic Screening
Caption: Phase I workflow for phenotypic screening and hit identification.
Detailed Protocol: Cell Viability (MTT) Assay
-
Cell Plating: Seed cells from the selected panel into 96-well, clear-bottom plates at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Add 1 µL of compound from the serial dilution plate to the corresponding wells. Include vehicle controls (DMSO only) and positive controls (e.g., Doxorubicin).
-
Incubation: Incubate plates for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 4 hours.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize data to the vehicle control (100% viability) and plot as percent viability versus log[concentration]. Fit a sigmoidal dose-response curve to calculate the IC50 value.
Data Presentation: IC50 Summary
Results should be summarized to identify the most sensitive cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung | > 50 |
| MCF-7 | Breast | 2.5 ± 0.3 |
| HCT116 | Colon | 1.8 ± 0.2 |
| U-87 MG | Glioblastoma | > 50 |
| K-562 | Leukemia | 25.6 ± 3.1 |
Table represents hypothetical data.
Phase II: Target Deconvolution and MoA Elucidation
Assuming the primary screen identifies a potent and selective effect in a specific cell line (e.g., HCT116), the next critical step is to identify the molecular target.[5][9] This process, known as target deconvolution, is essential for understanding the mechanism of action.[10][11]
Strategy for Target Deconvolution
A powerful and widely used method is affinity chromatography coupled with mass spectrometry.[10][12] This chemoproteomics approach involves immobilizing the compound on a solid support to "pull down" its binding partners from a cell lysate.[11]
Caption: Workflow for target deconvolution via affinity chromatography.
Protocol: Affinity Chromatography Pulldown
-
Probe Synthesis: Synthesize an analog of the compound with a linker (e.g., a short PEG chain ending in an amine or carboxyl group) suitable for covalent attachment to activated agarose beads.
-
Cell Lysis: Culture HCT116 cells to ~80-90% confluency. Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Incubation: Incubate the clarified cell lysate with the compound-conjugated beads for 2-4 hours at 4°C with gentle rotation. Include control beads (no compound) to identify non-specific binders.
-
Washing: Wash the beads extensively (e.g., 5 times) with lysis buffer to remove proteins that do not specifically bind to the compound.
-
Elution: Elute the bound proteins using a competitive elution (with excess free compound) or by denaturing with SDS-PAGE sample buffer.
-
Analysis: Separate the eluted proteins by 1D SDS-PAGE. Excise protein bands of interest, perform an in-gel tryptic digest, and identify the proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Target Validation and MoA
Once a putative target is identified (e.g., "Protein X"), it must be validated.
-
Direct Binding: Confirm direct interaction using a label-free technique like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC). This will provide quantitative binding affinity data (Kᴅ).
-
Target Engagement: Use a Cellular Thermal Shift Assay (CETSA) to confirm the compound binds to Protein X in intact cells.
-
Functional Assays: If Protein X is an enzyme, perform an in vitro enzyme activity assay to determine if the compound is an inhibitor or activator and calculate its IC50 or EC50.[13][14]
-
Pathway Analysis: Use techniques like Western Blotting or qPCR to analyze the phosphorylation status or expression levels of known downstream substrates of Protein X to confirm the compound modulates the expected signaling pathway.[8]
Phase III: In Vivo Efficacy Assessment
After in vitro validation, the compound's efficacy must be tested in a living organism.[15] For an anti-cancer compound identified through screening, a patient-derived xenograft (PDX) or cell-line-derived xenograft (CDX) mouse model is appropriate.[16][17] PDX models, where a patient's tumor is implanted into an immunodeficient mouse, often better recapitulate the patient's response to drugs.[18]
Rationale for Study Design
A CDX model using the "hit" cell line (HCT116) is a standard initial step. The study must include appropriate controls and multiple dosage groups to assess a dose-response relationship. Key endpoints will be tumor growth inhibition and overall animal health.
Experimental Workflow: In Vivo Xenograft Study
Caption: Workflow for a preclinical in vivo xenograft efficacy study.
Detailed Protocol: Xenograft Efficacy Study
-
Cell Implantation: Subcutaneously inject 1-5 x 10⁶ HCT116 cells in a solution like Matrigel into the flank of female athymic nude mice.
-
Tumor Growth and Randomization: Allow tumors to grow to an average size of 100-150 mm³. Randomize animals into treatment groups (e.g., n=10 mice/group) ensuring similar average tumor volumes across groups.[16]
-
Treatment Groups:
-
Group 1: Vehicle Control (e.g., 5% DMSO, 40% PEG300, 55% Saline)
-
Group 2: Compound @ 10 mg/kg, daily oral gavage
-
Group 3: Compound @ 30 mg/kg, daily oral gavage
-
Group 4: Compound @ 100 mg/kg, daily oral gavage
-
Group 5: Positive Control (e.g., 5-Fluorouracil)
-
-
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume (Volume = 0.5 x Length x Width²) three times per week. Record body weights at the same time as a measure of toxicity.
-
Endpoint: The study concludes after a fixed period (e.g., 28 days) or when tumors in the control group reach a predetermined maximum size.
-
Analysis: Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group relative to the vehicle control. Analyze statistical significance using appropriate tests (e.g., ANOVA).
Data Presentation: In Vivo Efficacy
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | % TGI | Mean Body Weight Change (%) |
| Vehicle Control | 1502 ± 180 | - | -2.1 ± 1.5 |
| Compound (10 mg/kg) | 1150 ± 155 | 23.4% | -1.8 ± 1.2 |
| Compound (30 mg/kg) | 785 ± 110 | 47.7%* | -3.5 ± 2.0 |
| Compound (100 mg/kg) | 450 ± 95 | 70.0% | -8.9 ± 3.1 |
| Positive Control | 390 ± 88 | 74.0% | -12.5 ± 4.0 |
*p < 0.05, *p < 0.01 vs. Vehicle Control. Table represents hypothetical data.
References
-
Title: Phenotypic screening - Wikipedia Source: Wikipedia URL: [Link]
-
Title: How to Develop Effective in vitro Assays for Early Drug Discovery Source: Charnwood Discovery URL: [Link]
-
Title: Phenotypic Screening: A Powerful Tool for Drug Discovery Source: Technology Networks URL: [Link]
-
Title: 5 Target Deconvolution Approaches in Drug Discovery Source: Technology Networks URL: [Link]
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Title: In Vitro Assays and Models Source: Selvita URL: [Link]
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Title: The Importance of Phenotypic Screening Models in Drug Development: An In-Depth Exploration Source: Infinix Bio URL: [Link]
-
Title: Experimental design of preclinical experiments: number of PDX lines vs subsampling within... Source: Neuro-Oncology URL: [Link]
-
Title: In Vitro Assays Source: AXXAM URL: [Link]
-
Title: In vitro assays and techniques utilized in anticancer drug discovery Source: PubMed URL: [Link]
-
Title: Phenotypic Screening in Drug Discovery Definition & Role Source: Chemspace URL: [Link]
-
Title: Target deconvolution techniques in modern phenotypic profiling Source: Current Opinion in Chemical Biology URL: [Link]
-
Title: Target Deconvolution for Phenotypic Antibodies and Small Molecules Source: Charles River Labs URL: [Link]
-
Title: SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF NOVEL ACETAMIDE DERIVATIVES FOR ANTIPSYCHOTIC ACTIVITY Source: ISAR Publisher URL: [Link]
-
Title: Target Deconvolution Source: Creative Biolabs URL: [Link]
-
Title: Optimizing the design of population-based patient-derived tumor xenograft studies to better predict clinical response Source: eLife URL: [Link]
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Title: Target Deconvolution and Mechanism of Action Source: Selvita URL: [Link]
-
Title: Experimental design of preclinical experiments: number of PDX lines vs subsampling within... Source: PubMed URL: [Link]
-
Title: How-to Guide for Selecting Xenografts & Mouse Models for Preclinical Cancer Research Source: The Jackson Laboratory URL: [Link]
-
Title: Recent investigations into synthesis and pharmacological activities of phenoxy acetamide... Source: Journal of the Iranian Chemical Society URL: [Link]
-
Title: Preclinical Drug Testing Using Xenograft Models Source: Proprevia URL: [Link]
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Title: Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency... Source: International Journal of Pharmaceutical Sciences Review and Research URL: [Link]
-
Title: Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives Source: IRE Journals URL: [Link]
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The Strategic Advantage of 2-(2-chlorophenyl)-N-methoxy-N-methylacetamide in Modern Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
In the landscape of contemporary drug discovery and development, the efficient and controlled synthesis of complex molecular architectures is paramount. The 2-(2-chlorophenyl)acetyl structural motif is a key pharmacophore found in several centrally active pharmaceutical agents. Its synthesis, however, often presents challenges related to selectivity and yield. This document serves as a detailed guide to the application of 2-(2-chlorophenyl)-N-methoxy-N-methylacetamide, a specialized Weinreb amide, as a superior synthetic intermediate in medicinal chemistry. We will explore its advantages over classical methods and provide detailed, field-proven protocols for its synthesis and use, with a particular focus on the synthesis of a key intermediate for norketamine, an active metabolite of the anesthetic ketamine.
The 2-(2-chlorophenyl)acetyl Moiety: A Privileged Scaffold
The 2-(2-chlorophenyl) group is a critical component in a range of therapeutic agents, imparting specific steric and electronic properties that can significantly influence a molecule's interaction with biological targets. One of the most notable applications is in the synthesis of arylcyclohexylamines, a class of compounds with significant anesthetic and antidepressant properties.
A prime example is norketamine , the primary active metabolite of ketamine. Norketamine itself is being investigated for its own therapeutic potential, distinct from its parent compound. The synthesis of norketamine and its analogues often hinges on the efficient construction of (2-chlorophenyl)(cyclopentyl)methanone , a key ketone intermediate.
The Classical Approach and Its Limitations: The Grignard-Nitrile Reaction
A frequently cited method for the synthesis of (2-chlorophenyl)(cyclopentyl)methanone involves the reaction of a cyclopentyl Grignard reagent with 2-chlorobenzonitrile.[1] While this method is functional, it is not without its drawbacks in a drug development setting where purity, reproducibility, and yield are critical.
Challenges of the Grignard-Nitrile Route:
-
Side Reactions: The imine intermediate formed during the reaction can be susceptible to further reactions, leading to impurities.
-
Harsh Hydrolysis Conditions: The hydrolysis of the imine to the ketone often requires acidic conditions, which can be incompatible with sensitive functional groups on more complex substrates.
-
Yield Variability: The overall yield can be inconsistent, depending on the purity of the Grignard reagent and precise reaction control.
The Weinreb Amide Solution: Precision in Acylation
The use of 2-(2-chlorophenyl)-N-methoxy-N-methylacetamide, a Weinreb-Nahm amide, offers a more controlled and efficient alternative for the synthesis of the target ketone. The inherent stability of the Weinreb amide to nucleophilic attack, and the chelated tetrahedral intermediate it forms, elegantly circumvents the common problem of over-addition seen with more reactive acylating agents like acid chlorides or esters.[2][3]
The reaction with a Grignard reagent proceeds to form a stable intermediate which only collapses to the ketone upon acidic workup. This provides a clean, high-yielding, and highly reproducible method for acylation, which is crucial in a pharmaceutical development context.
Experimental Protocols
Part A: Synthesis of 2-(2-chlorophenyl)-N-methoxy-N-methylacetamide (Weinreb Amide)
This protocol details the synthesis of the Weinreb amide from the commercially available 2-(2-chlorophenyl)acetic acid.
Workflow Diagram:
Caption: Synthetic workflow for 2-(2-chlorophenyl)-N-methoxy-N-methylacetamide.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Volume/Mass |
| 2-(2-chlorophenyl)acetic acid | 170.59 | 50 | 8.53 g |
| Thionyl chloride (SOCl₂) | 118.97 | 75 (1.5 eq) | 5.5 mL |
| N,O-Dimethylhydroxylamine HCl | 97.54 | 55 (1.1 eq) | 5.36 g |
| Triethylamine (TEA) or Pyridine | 101.19 | 110 (2.2 eq) | 15.3 mL |
| Dichloromethane (DCM), anhydrous | - | - | ~200 mL |
| Saturated aq. NaHCO₃ solution | - | - | As needed |
| Brine | - | - | As needed |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | As needed |
Protocol:
Step 1: Formation of 2-(2-chlorophenyl)acetyl chloride
-
To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 2-(2-chlorophenyl)acetic acid (8.53 g, 50 mmol) and anhydrous dichloromethane (100 mL).
-
Slowly add thionyl chloride (5.5 mL, 75 mmol) to the stirred suspension at room temperature.
-
Heat the reaction mixture to reflux (approx. 40°C) and maintain for 2 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After completion, cool the mixture to room temperature and carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The crude 2-(2-chlorophenyl)acetyl chloride, a pale yellow oil, is typically used in the next step without further purification.
Step 2: Synthesis of 2-(2-chlorophenyl)-N-methoxy-N-methylacetamide
-
In a separate 500 mL flame-dried round-bottom flask, suspend N,O-dimethylhydroxylamine hydrochloride (5.36 g, 55 mmol) in anhydrous dichloromethane (100 mL).
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add triethylamine (15.3 mL, 110 mmol) or pyridine dropwise to the suspension. Stir for 15 minutes at 0°C.
-
Dissolve the crude 2-(2-chlorophenyl)acetyl chloride from Step 1 in a small amount of anhydrous dichloromethane and add it dropwise to the cooled amine solution.
-
Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the pure Weinreb amide as a colorless oil.
Part B: Application in the Synthesis of (2-chlorophenyl)(cyclopentyl)methanone
This protocol demonstrates the use of the synthesized Weinreb amide to produce a key precursor for norketamine.
Workflow Diagram:
Sources
Application Notes and Protocols: A Stability-Indicating HPLC Assay for 2-(2-chlorophenyl)-N-methoxy-N-methylacetamide
Abstract
This comprehensive guide details the development and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 2-(2-chlorophenyl)-N-methoxy-N-methylacetamide. The protocol herein is designed for researchers, scientists, and drug development professionals, providing a robust framework for assessing the stability of this compound in the presence of its degradation products. This document elucidates the rationale behind experimental choices, from initial method development and forced degradation studies to full validation in accordance with International Council for Harmonisation (ICH) guidelines.[1][2]
Introduction: The Imperative for Stability-Indicating Methods
In pharmaceutical development, a stability-indicating analytical method is a validated quantitative procedure used to detect changes in the chemical, physical, or microbiological properties of a drug substance over time.[3] The core function of such a method is to accurately measure the active pharmaceutical ingredient (API) without interference from any potential degradation products, process impurities, or excipients. The development of a reliable stability-indicating assay is a regulatory requirement and a cornerstone of ensuring the safety and efficacy of a drug product throughout its shelf life.[2]
This application note provides a systematic approach to developing a stability-indicating HPLC method for 2-(2-chlorophenyl)-N-methoxy-N-methylacetamide, a compound for which detailed public data is scarce. The principles and protocols outlined are based on established scientific practices and regulatory expectations.
Physicochemical Properties of the Analyte (Assumed)
Due to the limited availability of public data for 2-(2-chlorophenyl)-N-methoxy-N-methylacetamide (CAS No. 946402-82-0), certain physicochemical properties have been inferred based on its chemical structure to guide the initial method development.
-
Structure: The presence of a chlorophenyl group suggests the molecule will possess a chromophore, making UV detection a suitable choice for HPLC analysis.[4]
-
Solubility: The acetamide structure suggests potential solubility in polar organic solvents such as acetonitrile and methanol.[5]
-
Degradation Susceptibility: The amide bond may be susceptible to hydrolysis under acidic and basic conditions. The presence of the chloro-substituted phenyl ring and the N-methoxy group may influence its oxidative and photolytic stability.
Experimental Workflow: A Roadmap to a Validated Method
The development and validation of a stability-indicating assay is a multi-stage process. The following diagram illustrates the logical flow from initial method development to final validation.
Figure 1: Workflow for the development and validation of a stability-indicating HPLC method.
Detailed Protocols
Materials and Reagents
-
2-(2-chlorophenyl)-N-methoxy-N-methylacetamide reference standard
-
HPLC-grade acetonitrile and methanol[5]
-
Purified water (18.2 MΩ·cm)
-
Formic acid, analytical grade
-
Hydrochloric acid, analytical grade
-
Sodium hydroxide, analytical grade
-
Hydrogen peroxide (30%), analytical grade
Protocol 1: HPLC Method Development
Rationale: The goal of method development is to achieve a good separation between the parent drug and all potential degradation products.[6] A reversed-phase C18 column is a common starting point for molecules of this nature.[6] A gradient elution is often preferred in stability-indicating methods to ensure the elution of both polar and non-polar impurities.[7][8]
Step-by-Step Procedure:
-
Preparation of Standard Solution: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of 1 mg/mL.
-
UV Spectrum Analysis: Scan the standard solution from 200 to 400 nm using a UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax). This will be the primary wavelength for detection.[7]
-
Initial Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: λmax determined in step 2.
-
Gradient Program (Initial):
-
0-2 min: 5% B
-
2-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
-
Optimization: Inject the standard solution and evaluate the chromatogram for peak shape, retention time, and tailing factor. Adjust the gradient slope, flow rate, and mobile phase composition to achieve a symmetric peak with a reasonable retention time.
Protocol 2: Forced Degradation Studies
Rationale: Forced degradation studies are conducted to intentionally degrade the drug substance to generate potential degradation products and to demonstrate the specificity of the analytical method.[9][10] The conditions used should be stressful enough to cause degradation, typically in the range of 5-20%.[3]
Step-by-Step Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the drug substance at a concentration of 1 mg/mL in a suitable solvent.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Heat at 80°C for 2 hours.
-
Cool, neutralize with 0.1 N NaOH, and dilute to a final concentration of 0.1 mg/mL.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Heat at 80°C for 2 hours.
-
Cool, neutralize with 0.1 N HCl, and dilute to a final concentration of 0.1 mg/mL.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H2O2.
-
Keep at room temperature for 24 hours.
-
Dilute to a final concentration of 0.1 mg/mL.
-
-
Thermal Degradation:
-
Expose the solid drug substance to 105°C for 24 hours.
-
Dissolve the stressed solid to a final concentration of 0.1 mg/mL.
-
-
Photolytic Degradation:
-
Expose the solid drug substance to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
Dissolve the stressed solid to a final concentration of 0.1 mg/mL.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method.
Protocol 3: Method Validation
Rationale: Method validation demonstrates that the analytical procedure is suitable for its intended purpose.[11][12][13] The validation parameters are based on the ICH Q2(R1) guideline.[11][12]
Step-by-Step Procedure:
-
Specificity: Analyze blank, placebo (if applicable), and spiked samples to demonstrate that there is no interference from other components at the retention time of the analyte and its degradation products. Peak purity analysis using a photodiode array (PDA) detector should be performed on the analyte peak in the stressed samples.
-
Linearity: Prepare a series of at least five concentrations of the reference standard over a range of 50-150% of the nominal assay concentration. Plot the peak area against the concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
-
Accuracy: Perform recovery studies by spiking a known amount of the reference standard into a placebo or a known matrix at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The accuracy is expressed as the percentage recovery.
-
Precision:
-
Repeatability (Intra-day precision): Analyze a minimum of six replicate preparations of the standard solution at 100% of the test concentration on the same day.
-
Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, and on a different instrument if possible.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary the method parameters (e.g., pH of the mobile phase, column temperature, flow rate) and assess the effect on the results.
Data Presentation and Interpretation
Forced Degradation Results
The results of the forced degradation studies should be summarized in a table to clearly indicate the extent of degradation under each stress condition.
| Stress Condition | % Degradation of API | Number of Degradation Peaks | Resolution (Rs) of Major Degradant from API |
| 0.1 N HCl, 80°C, 2h | 15.2% | 2 | > 2.0 |
| 0.1 N NaOH, 80°C, 2h | 18.5% | 3 | > 2.0 |
| 3% H₂O₂, RT, 24h | 9.8% | 1 | > 2.0 |
| Thermal, 105°C, 24h | 5.1% | 1 | > 2.0 |
| Photolytic | 7.3% | 2 | > 2.0 |
Table 1: Summary of Forced Degradation Results (Example Data)
Method Validation Summary
The validation parameters should be presented in a clear and concise manner, with the acceptance criteria defined.
| Validation Parameter | Result | Acceptance Criteria |
| Specificity | No interference at the retention time of the API. Peak purity > 99.9%. | No interference. Peak purity should pass. |
| Linearity (r²) | 0.9998 | r² ≥ 0.999 |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.0% - 102.0% |
| Precision (RSD) | Repeatability: 0.5%Intermediate: 0.8% | RSD ≤ 2.0% |
| LOD | 0.05 µg/mL | - |
| LOQ | 0.15 µg/mL | - |
| Robustness | System suitability parameters met under all varied conditions. | System suitability should pass. |
Table 2: Summary of Method Validation Results (Example Data)
Conclusion
The protocols detailed in this application note provide a comprehensive framework for the development and validation of a stability-indicating HPLC method for 2-(2-chlorophenyl)-N-methoxy-N-methylacetamide. By following this systematic approach, researchers can establish a reliable and robust analytical method that meets regulatory expectations for the assessment of drug substance stability. The successful development of such a method is a critical step in the overall drug development process, ensuring the quality and safety of the final pharmaceutical product.
References
-
Onyx Scientific. (n.d.). An Effective Approach to HPLC Method Development. Retrieved from [Link]
-
Crawford Scientific. (2026, February 3). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development. Retrieved from [Link]
-
Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success. Retrieved from [Link]
-
Walsh Medical Media. (2012, January 27). HPLC: Highly Accessible Instrument in Pharmaceutical Industry for Effective Method Development. Retrieved from [Link]
-
International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Retrieved from [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Development and validation of stability indicating HPLC method: A review. Retrieved from [Link]
-
Quest Journals. (n.d.). Development of Validated Stability-Indicating Assay Methods- Critical Review. Retrieved from [Link]
-
PMC. (n.d.). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. Retrieved from [Link]
-
LCGC International. (2026, February 14). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]
-
ResearchGate. (n.d.). Porphyrin-catalyzed degradation of trans-[cyclopropyl-14 C]permethrin (I). Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-N-methoxy-N-methylacetamide | C4H8ClNO2 | CID 2734716. Retrieved from [Link]
-
ResearchGate. (n.d.). Results of forced degradation studies | Download Scientific Diagram. Retrieved from [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
-
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]
-
PubChem. (n.d.). 2-(2-Chlorophenyl)acetamide | C8H8ClNO | CID 641141. Retrieved from [Link]
-
Slideshare. (n.d.). 45160177 forced-degradation | PPT. Retrieved from [Link]
-
International Journal of Innovative Science and Research Technology. (n.d.). Review on Forced Degradation Studies. Retrieved from [Link]
-
Asian Journal of Pharmaceutical Analysis. (2020, March 1). Review on Stability Indicating Assay Method or Forced Degradation Study: Strategy and Regulatory Consideration. Retrieved from [Link]
-
International Journal of Scientific Development and Research. (n.d.). Stability indicating study by using different analytical techniques. Retrieved from [Link]
-
World Journal of Pharmaceutical Research. (2019, April 1). DEVELOPMENT OF STABILITY INDICATING ASSAY METHOD: A REVIEW. Retrieved from [Link]
-
PubChem. (n.d.). N-Methoxy-N-methylacetamide | C4H9NO2 | CID 537505. Retrieved from [Link]
-
PMC. (n.d.). Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments. Retrieved from [Link]
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role of N-methoxy-N-methylacetamides as solvents in chemical reactions
Application Note: -Methoxy- -methylacetamide as a Functional Solvent System[1]
Executive Summary
-Methoxy-This guide outlines its role in semiconductor precursor inks , pharmaceutical formulations , and high-temperature organic synthesis , distinguishing its function as a bulk solvent from its classic role as a stoichiometric reagent.
Physicochemical Profile & Solvating Mechanism
NMMA occupies a niche between standard dipolar aprotic solvents and chelating ethers (like DME). Its ability to act as a "liquid ligand" makes it indispensable for dissolving difficult inorganic salts and stabilizing reactive metal species.
Table 1: Comparative Solvent Properties
| Property | |||
| CAS Number | 78191-00-1 | 127-19-5 | 872-50-4 |
| Boiling Point | 152°C | 165°C | 202°C |
| Density (25°C) | 0.97 g/mL | 0.94 g/mL | 1.03 g/mL |
| Dielectric Constant | High (Est. >30) | 37.8 | 32.2 |
| Solvation Type | Bidentate Chelation ( | Monodentate ( | Monodentate ( |
| Primary Utility | Metal Ink Precursors, Stabilizer | General Organic Synthesis | Polymer Processing |
Mechanistic Insight: The Chelation Effect
Unlike DMAc, which coordinates metals solely through the carbonyl oxygen, NMMA utilizes both the carbonyl oxygen and the methoxy oxygen to form a stable 5-membered chelate ring with metal centers (
Figure 1: Chelation mechanism of NMMA.[1][2] The solvent acts as a bidentate ligand, stabilizing metal ions and preventing precipitation in high-concentration precursor inks.
Application Protocols
Protocol A: Formulation of Metal Chalcogenide Precursor Inks
Context: Used in the fabrication of thin-film solar cells (CIGS) and semiconductors. NMMA dissolves Indium (In) and Gallium (Ga) salts more effectively than DMF due to chelation, resulting in smoother film deposition.
Materials:
-
Selenium powder (99.999%)
-
Indium(III) chloride (
) or Gallium(III) nitrate -
Solvent A: Ethylenediamine (EDA)
-
Solvent B:
-Methoxy- -methylacetamide (NMMA)
Step-by-Step Methodology:
-
Selenium Dissolution:
-
In a nitrogen-purged glovebox, dissolve Selenium powder in Ethylenediamine (EDA) to create a stock Se-EDA solution. Stir at room temperature until fully dissolved (deep red solution).
-
-
Metal Salt Solvation (The NMMA Step):
-
Weigh Indium(III) chloride into a separate vial.
-
Add NMMA to the vial. The target concentration is typically 0.5 – 1.0 M.
-
Note: Unlike DMF, which may require heating, NMMA often dissolves these salts at room temperature due to the chelating effect. If necessary, mild heating (40°C) can be applied.
-
-
Ink Blending:
-
Slowly add the Metal-NMMA solution to the Se-EDA solution under vigorous stirring.
-
Observation: Ensure no precipitation occurs. The NMMA prevents the "crashing out" of metal selenides by keeping the metal center sequestered until the annealing phase.
-
-
Deposition & Annealing:
-
Spin-coat the ink onto a substrate (e.g., Molybdenum-coated glass).
-
Anneal at 300°C–500°C. NMMA (bp 152°C) evaporates cleanly during the pre-bake phase (150°C–200°C), leaving a dense metal chalcogenide film.
-
Protocol B: High-Temperature Coupling Reaction Solvent
Context: For reactions requiring polar conditions where DMAc/DMF cause side reactions or are difficult to remove. NMMA serves as a "greener" alternative with better water solubility for workup.
Workflow:
-
Reaction Setup:
-
Charge the reaction vessel with aryl halide (1.0 equiv), boronic acid (1.2 equiv), and Palladium catalyst.
-
Add NMMA as the bulk solvent (0.2 M concentration relative to substrate).
-
Advantage:[3][4][5][6] The high boiling point (152°C) allows reactions to be run at 120–130°C without pressure vessels, accelerating kinetics.
-
-
Reaction Execution:
-
Workup (Aqueous Extraction):
-
Cool to room temperature.
-
Add water (5x solvent volume). NMMA is fully miscible with water.
-
Extract product with Ethyl Acetate or MTBE. The NMMA partitions quantitatively into the aqueous phase, simplifying purification.
-
Advanced Workflow: Reactive Solvent Systems
In specific synthetic pathways, NMMA acts as both the solvent and the reactant. This is most prominent in the direct conversion of organometallics to ketones .
Figure 2: Workflow where NMMA serves as a "Reactive Solvent." By using NMMA in large excess, the reaction equilibrium is driven forward, and the solvent itself provides the acetyl group to form methyl ketones.
Safety & Handling Guidelines
While NMMA is often cited as a safer alternative to HMPA and potentially DMAc, standard chemical hygiene is mandatory.
-
Flammability: Flash point is approx. 49°C–60°C (closed cup). It is classified as a Flammable Liquid . Store in flammables cabinet.
-
Toxicity: Data is limited compared to DMF. Treat as a potential reproductive toxin (similar to other low-MW amides). Avoid skin contact; it is likely transdermal.
-
Storage: Hygroscopic. Store under nitrogen or argon. Hydrolysis yields acetic acid and
-dimethylhydroxylamine.
References
-
Chem-Impex Intern
-Methoxy- -methylacetamide: Solvent Applications in Pharma and Agrochemicals. Retrieved from -
Mitzi, D. B., et al. (2015). Liquid precursor inks for deposition of In—Se, Ga—Se and In—Ga—Se. U.S. Patent No.[8] 9,105,797. Washington, DC: U.S. Patent and Trademark Office. Retrieved from
-
GuideChem. (n.d.). Properties and Applications of CAS 78191-00-1. Retrieved from
-
Sibi, M. P. (1993).[9] Chemistry of
-methoxy- -methylamides. Applications in synthesis. Organic Preparations and Procedures International, 25(1), 15-40.[3][9] (Mechanistic grounding for chelation). -
TCI Chemicals. (n.d.).
-Methoxy- -methylacetamide. Retrieved from
Sources
- 1. Antioxidant And Biofunctional Potential Of Botanical-Based Dietary Supplements Through In Vitro And In Silico Analysis [scielo.org.mx]
- 2. N-Methoxy-N-methylbenzamide 98 6919-61-5 [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 6. chemimpex.com [chemimpex.com]
- 7. lifechempharma.com [lifechempharma.com]
- 8. US10584109B2 - Processes for preparing antiviral compounds - Google Patents [patents.google.com]
- 9. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 2-(2-chlorophenyl)-N-methoxy-N-methylacetamide
Welcome to the technical support center for the HPLC analysis of 2-(2-chlorophenyl)-N-methoxy-N-methylacetamide. As Senior Application Scientists, we have designed this guide to provide in-depth, experience-driven solutions to common chromatographic challenges. This resource moves beyond simple checklists to explain the underlying causes of issues like peak tailing, empowering you to make informed, effective troubleshooting decisions.
Understanding the Analyte: 2-(2-chlorophenyl)-N-methoxy-N-methylacetamide
Effective troubleshooting begins with understanding the analyte's properties. Peak tailing is frequently caused by unwanted secondary interactions between the analyte and the stationary phase, so knowing the molecule's characteristics is paramount.[1]
The structure of 2-(2-chlorophenyl)-N-methoxy-N-methylacetamide, a Weinreb amide derivative, suggests it is a polar molecule with a calculated LogP of approximately 0.4.[2] Unlike primary or secondary amines, the tertiary amide nitrogen is generally considered neutral or only very weakly basic due to the electron-withdrawing effects of the adjacent carbonyl and N-methoxy groups. This is a critical insight: while strong ionic interactions with silica silanols are less probable than with strongly basic compounds, peak tailing can still readily occur due to other secondary mechanisms like hydrogen bonding, dipole-dipole interactions, or chelation with metal contaminants.[3][4]
| Property | Value | Source |
| Molecular Formula | C4H8ClNO2 | [5] |
| Molecular Weight | 137.56 g/mol | [2][6] |
| Melting Point | 39-41 °C | [6][7] |
| Boiling Point | 94-95 °C | [7] |
| Calculated LogP | 0.4 | [2] |
| Form | Solid | [6] |
Frequently Asked Questions (FAQs)
This section directly addresses the most common questions encountered during the analysis of this compound.
Q1: My peak for 2-(2-chlorophenyl)-N-methoxy-N-methylacetamide is tailing significantly. What is the most likely cause?
Peak tailing indicates a secondary retention mechanism is occurring alongside the primary reversed-phase interaction.[1][8] For this specific analyte, the most common causes are, in order of likelihood:
-
Interaction with Active Silanols: Even though the analyte is not strongly basic, its polar nature can lead to interactions with acidic residual silanol groups (Si-OH) on the silica surface of the column.[9][10] This is especially true on older, Type-A silica columns or columns that are not fully end-capped.[3]
-
System-Related Physical Issues: Before modifying the method chemistry, always rule out physical problems. If all peaks in your chromatogram are tailing, the issue is likely physical, such as a column void or extra-column volume.[11][12]
-
Metal Contamination: The analyte's structure contains functional groups that can chelate with trace metal ions (e.g., iron, nickel) present in the stainless-steel components of the HPLC system or within the silica packing material itself, causing severe tailing.[4][10][13]
Q2: How does mobile phase pH affect the peak shape for this compound?
Mobile phase pH is a critical parameter for controlling peak shape, primarily by altering the ionization state of both the analyte and the stationary phase.[14][15]
-
Suppressing Silanol Activity: The most effective strategy to reduce tailing from silanol interactions is to operate at a low pH (typically ≤ 3.0).[4][8] At this pH, the vast majority of acidic silanol groups are protonated (Si-OH) rather than ionized (Si-O⁻), dramatically reducing their ability to interact with polar analytes.
-
Analyte Ionization: Since 2-(2-chlorophenyl)-N-methoxy-N-methylacetamide is likely neutral, its retention will be less affected by pH changes compared to acidic or basic compounds.[16] However, maintaining a consistent, low pH with a buffer or acid additive is crucial for robust and reproducible chromatography.[9][14] Operating near an analyte's pKa can cause peak splitting or broadening if it exists in both ionized and unionized forms.[14][17]
Q3: I've tried adjusting the pH, but tailing persists. Could my column be the problem, and how do I choose a better one?
Yes, the column is a primary factor. If pH adjustments are insufficient, your column chemistry is likely not ideal.
-
Column Type: Modern, high-purity, Type-B silica columns exhibit significantly lower silanol activity and metal content than older Type-A columns, providing better peak shape for polar compounds.[1]
-
End-Capping: Select a column that is "fully end-capped." End-capping uses a small silylating agent to block most of the residual silanol groups that remain after bonding the C18 phase, reducing secondary interactions.[8][18]
-
Alternative Chemistries: For highly polar compounds, consider columns with polar-embedded or polar-endcapped stationary phases. These phases are designed to be more compatible with aqueous mobile phases and can shield analytes from underlying silanol groups.[9][19]
| Column Technology | Mechanism for Reducing Tailing | Best For |
| High-Purity (Type B) Silica | Lower metal content and fewer, less acidic silanol groups.[1] | General purpose, significant improvement over older columns. |
| Fully End-Capped | Sterically blocks access to most residual silanols.[8] | Most applications involving polar or basic analytes. |
| Polar-Embedded Phase | Incorporates a polar group (e.g., amide, carbamate) into the alkyl chain to shield silanols and improve wettability.[9][19] | Highly polar analytes in high-aqueous mobile phases. |
| Hybrid Particles (e.g., BEH) | Silica-organic hybrid particles offer improved pH stability and reduced silanol activity.[3][20] | Methods requiring a wider pH range (e.g., pH 1-11). |
Q4: What is an acceptable USP Tailing Factor (Tf)?
The USP Tailing Factor (also called the Asymmetry Factor) provides a quantitative measure of peak symmetry. It is calculated from the peak width at 5% of the peak height.[11]
-
Tf = 1.0: A perfectly symmetrical Gaussian peak.
-
Tf > 1.0: A tailing peak.
-
Tf < 1.0: A fronting peak.
For most applications, a tailing factor of Tf ≤ 1.5 is considered acceptable, though many methods will specify a limit of Tf ≤ 2.0 .[8][11] Severe tailing can compromise resolution from nearby peaks and lead to inaccurate integration and quantification.[3]
Systematic Troubleshooting Guide
Follow this logical workflow to diagnose and resolve peak tailing methodically. The key is to change only one variable at a time.
Step 1: Initial Assessment & System Health Check
First, determine if the problem is specific to the analyte or universal to the system. Inject a neutral, non-polar compound (e.g., toluene, naphthalene).
-
If the neutral compound's peak is symmetrical: The problem is chemical and related to secondary interactions with your analyte. Proceed to Step 2.
-
If the neutral compound's peak also tails: The problem is physical or systemic.[21] Investigate the following:
Protocol 1: System Physical Integrity Check
-
Check for Extra-Column Volume: Ensure all tubing between the injector, column, and detector is as short as possible and has a narrow internal diameter (e.g., 0.005" or ~0.12 mm).[9][10]
-
Verify Fittings: Re-make all finger-tight PEEK fittings to ensure the tubing is bottomed out in the port, eliminating any voids. Improperly seated ferrules are a common cause of peak distortion.[12]
-
Inspect for Column Void: Disconnect the column from the detector and carefully remove the inlet fitting. Look for a visible gap or depression at the top of the column bed. A void indicates that the packed bed has settled. If a void is present, the column typically needs to be replaced.[11]
-
Check Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or identical to your mobile phase.[22][23] Injecting in a much stronger solvent can cause significant peak distortion.[12]
Step 2: Method Optimization (Chemical Factors)
If the system's physical health is confirmed, focus on the method's chemistry.
Protocol 2: Mobile Phase Optimization
-
Establish a Low pH: Prepare a mobile phase containing an acidic additive. A good starting point is 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile or methanol (Solvent B). This will set the mobile phase pH to approximately 2.7, which is highly effective at suppressing silanol ionization.[8][24]
-
Consider Trifluoroacetic Acid (TFA): If tailing persists with formic acid, switch to 0.1% TFA.[25] TFA is a stronger acid (pH ≈ 2.0) and a more effective ion-pairing agent that can mask silanol sites and improve peak shape.[24][26] Note: TFA can cause ion suppression if using mass spectrometry detection.[25][27]
-
Increase Buffer Strength: In some cases, especially with high sample loads, increasing the buffer concentration (e.g., from 10 mM to 25 mM) can improve peak shape by maintaining a more consistent pH environment on the column surface.[4][10]
| Additive (0.1% v/v) | Typical pH | Primary Mechanism | Notes |
| Formic Acid | ~2.7 | Suppresses silanol ionization. | Good for LC-MS, common first choice.[24] |
| Trifluoroacetic Acid (TFA) | ~2.0 | Stronger suppression of silanols; also acts as an ion-pairing agent.[24][25] | Excellent for UV detection, but can suppress MS signal and is difficult to remove from the system.[25][28] |
| Triethylamine (TEA) | (Used at pH > 7) | Sacrificial base that preferentially interacts with silanols. | A more "traditional" approach, generally not recommended with modern columns unless required by a specific method.[3][10] |
Step 3: Advanced Troubleshooting
If the above steps do not resolve the issue, investigate less common but highly impactful causes.
Protocol 3: Diagnosing and Mitigating Metal Contamination
Metal-sensitive analytes can chelate with metal ions from the system, causing tailing.[13][29]
-
Diagnosis: If available, test the method on a bio-inert or metal-free HPLC system. A significant improvement in peak shape strongly suggests metal interaction is the root cause.
-
Mitigation with Additives: Add a weak chelating agent, such as 5-10 µM of EDTA, to your mobile phase.[30][31] This can bind to free metal ions in the system, preventing them from interacting with your analyte.
-
System Passivation: For persistent problems, perform a system passivation. First, remove the HPLC column. Then, flush the entire system (all flow paths from the pump to the detector) with a solution containing a chelating agent like EDTA to strip away metal ion contaminants.[31] Always flush thoroughly with fresh mobile phase before reinstalling the column.
Visual Troubleshooting Workflow
This diagram outlines the logical decision-making process for troubleshooting peak tailing.
Caption: A step-by-step decision tree for troubleshooting HPLC peak tailing.
References
-
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?[Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved February 17, 2026, from [Link]
-
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?[Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved February 17, 2026, from [Link]
-
Waters Corporation. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? Retrieved February 17, 2026, from [Link]
-
LCGC Blog. (2019, November 12). HPLC Diagnostic Skills II – Tailing Peaks. [Link]
-
ResearchGate. (2024, July 24). Why is trifluoroacetic acid (TFA) used in c-18 column?[Link]
-
Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns. Retrieved February 17, 2026, from [Link]
-
Aurora Pro Scientific. (n.d.). HPLC Column Selection Guide. Retrieved February 17, 2026, from [Link]
-
Industry news. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. [Link]
-
Hawach. (2025, October 28). Reasons for Peak Tailing of HPLC Column. [Link]
-
Restek. (2018, January 2). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?[Link]
-
Crawford Scientific. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved February 17, 2026, from [Link]
-
Waters Corporation. (2024). Waters Column Selection Guide for Polar Compounds. [Link]
-
Moravek. (2024, December 3). Exploring the Role of pH in HPLC Separation. [Link]
-
LCGC. (n.d.). Why Do Peaks Tail? - LC Troubleshooting Bible. Retrieved February 17, 2026, from [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved February 17, 2026, from [Link]
-
Technology Networks. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. [Link]
-
Waters Knowledge Base. (2020, March 18). How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column?[Link]
-
Axion Labs. (2022, February 15). HPLC Peak Tailing. [Link]
-
LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. [Link]
-
Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. Retrieved February 17, 2026, from [Link]
-
SCION Instruments. (2025, April 1). Choosing the Right HPLC Column. [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
-
Regis Technologies. (2023, November 3). LC Chromatography Troubleshooting Guide. [Link]
-
Advanced Chromatography Technologies. (n.d.). HPLC Troubleshooting Guide. Retrieved February 17, 2026, from [Link]
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved February 17, 2026, from [Link]
-
SilcoTek. (2019, December 6). Identifying and Preventing Metal Ion Leaching in HPLC Systems. [Link]
-
LCGC International. (2022, June 1). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. [Link]
-
MTC USA. (2026, February 13). How to Purge Metal Contamination from HPLC Systems with EDTA. [Link]
-
ResearchGate. (2022, June). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects | Request PDF. [Link]
-
PubMed. (2005, October 25). Simple means to alleviate sensitivity loss by trifluoroacetic acid (TFA) mobile phases in the hydrophilic interaction chromatography-electrospray tandem mass spectrometric (HILIC-ESI/MS/MS) bioanalysis of basic compounds. [Link]
-
KNAUER. (n.d.). Optimize your HPLC-UV system for applications with trifluoroacetic acid (TFA). Retrieved February 17, 2026, from [Link]
-
PubChem. (n.d.). 2-Chloro-N-methoxy-N-methylacetamide | C4H8ClNO2 | CID 2734716. Retrieved February 17, 2026, from [Link]
-
Shimadzu. (n.d.). Effects of Sample Solvents on Peak Shape. Retrieved February 17, 2026, from [Link]
-
PubChem. (n.d.). 2-(2-Chlorophenyl)acetamide | C8H8ClNO | CID 641141. Retrieved February 17, 2026, from [Link]
-
MTC USA. (2025, June 18). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions. [Link]
-
Agilent. (2023, August 10). Why it matters and how to get good peak shape. [Link]
-
Scribd. (n.d.). HPLC Peak Shape. Retrieved February 17, 2026, from [Link]
Sources
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- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. 2-Chloro-N-methoxy-N-methylacetamide Online | 2-Chloro-N-methoxy-N-methylacetamide Manufacturer and Suppliers [scimplify.com]
- 6. 2-氯-N-甲氧基-N-甲基乙酰胺 98% | Sigma-Aldrich [sigmaaldrich.com]
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- 26. Why is trifluoroacetic acid (TFA) used in reverse-phase chromatography for protein purification? | AAT Bioquest [aatbio.com]
- 27. Simple means to alleviate sensitivity loss by trifluoroacetic acid (TFA) mobile phases in the hydrophilic interaction chromatography-electrospray tandem mass spectrometric (HILIC-ESI/MS/MS) bioanalysis of basic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
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overcoming solubility issues with 2-(2-chlorophenyl)-N-methoxy-N-methylacetamide in aqueous solutions
Technical Support Center: Solubility Solutions for Research Compounds
Introduction
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with the research compound 2-(2-chlorophenyl)-N-methoxy-N-methylacetamide. The inherent chemical structure of this molecule—specifically its hydrophobic 2-chlorophenyl group—predicts poor aqueous solubility, a common hurdle in experimental biology and preclinical development.[1][2][3] Insufficient solubility can lead to inconsistent results, underestimated compound activity, and failed experiments.
This document provides a series of troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. Our goal is to provide not just protocols, but the scientific reasoning behind them, empowering you to make informed decisions and achieve reliable, reproducible results in your work.
Inferred Compound Profile: 2-(2-chlorophenyl)-N-methoxy-N-methylacetamide
While extensive public data on this specific molecule is limited, we can infer its key physicochemical properties based on its structure. These properties are the root cause of its poor aqueous solubility.
| Property | Inferred Value/Characteristic | Rationale & Implication for Solubility |
| Molecular Formula | C₁₀H₁₂ClNO₂ | N/A |
| Molecular Weight | ~213.66 g/mol | N/A |
| Structure | A phenyl ring with a chlorine substituent, linked to an N-methoxy-N-methylacetamide (Weinreb amide) group. | The 2-chlorophenyl group is large and non-polar, contributing significantly to the molecule's hydrophobicity. This is the primary driver of low water solubility. |
| Predicted logP | > 2.0 (Moderately Lipophilic) | A higher logP value indicates a preference for a lipid environment over an aqueous one. This necessitates strategies to bridge this polarity gap. |
| Ionizable Groups | None within physiological pH range (pH 1-8). | The amide group is neutral. The absence of acidic or basic centers means that pH adjustment will not be an effective primary strategy for enhancing solubility.[4] |
| Solubility Class | Likely BCS Class II or IV | Assumed to have low solubility and potentially variable permeability, a common characteristic for many new chemical entities.[1][5] |
Frequently Asked Questions (FAQs)
Q1: I dissolved my compound in DMSO, but it precipitates immediately when I add it to my aqueous cell culture media or buffer. What is happening?
Answer: This is a very common issue known as "crashing out." It occurs because while 2-(2-chlorophenyl)-N-methoxy-N-methylacetamide is soluble in a strong, aprotic organic solvent like Dimethyl Sulfoxide (DMSO), it is not soluble in the final aqueous system.[6] When you add the concentrated DMSO stock to your buffer, you are performing a solvent-shift. The local solvent environment rapidly becomes predominantly water, a poor solvent for your compound, causing it to precipitate out of the solution.
Key Recommendations:
-
Lower Final DMSO Concentration: Aim for a final DMSO concentration of <0.5% (v/v) in your experiment, and ideally <0.1%. High concentrations of DMSO can also be toxic to cells.
-
Increase Mixing Energy: Add the DMSO stock dropwise into your aqueous buffer while vortexing or stirring vigorously. This rapid dispersion can sometimes create a transiently stable supersaturated solution, which may be sufficient for your experiment's duration.
-
Pre-warm the Aqueous Medium: Having the aqueous buffer at 37°C can sometimes slightly improve solubility and delay precipitation.
Q2: Since my compound precipitates from a simple DMSO/water system, what is the next logical step to achieve a stable solution?
Answer: The next step is to employ a systematic approach using formulation excipients to increase the compound's apparent solubility. The most direct and widely used strategy for in-vitro experiments is the use of co-solvents or surfactants .[]
-
Co-solvents: These are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[][8] This reduction in polarity lessens the energetic penalty for dissolving a hydrophobic compound like yours.[9]
-
Surfactants: These molecules form microscopic aggregates called micelles in aqueous solutions above a certain concentration (the Critical Micelle Concentration or CMC).[10][11] The hydrophobic core of these micelles can encapsulate your compound, effectively shielding it from the water and keeping it "in solution".[12][13]
The choice between them depends on your experimental system's tolerance for these excipients. A logical workflow is to first explore more benign co-solvents before moving to surfactants or other complexing agents.
Q3: You mentioned pH adjustment is not a primary strategy. Can you explain why in more detail?
Answer: Certainly. The strategy of adjusting pH to enhance solubility is only effective for compounds that are ionizable .[4][5] This means the molecule must contain an acidic or basic functional group that can be deprotonated or protonated, respectively, to form a charged salt.[] Salts are almost always more water-soluble than their neutral counterparts.[14]
Your compound, 2-(2-chlorophenyl)-N-methoxy-N-methylacetamide, lacks a readily ionizable group like a carboxylic acid, a primary/secondary/tertiary amine, or a phenol. The amide bond is very stable and does not ionize under typical physiological pH conditions. Therefore, changing the pH of your buffer from, for example, 7.4 to 5.0 or 8.0 will not convert the molecule into a more soluble salt form and will have a negligible effect on its intrinsic solubility.
Q4: How do I choose the right co-solvent, and are there any downsides?
Answer: The selection of a co-solvent is a balance between solubilizing power and biological compatibility. For cell-based assays, toxicity is a major concern.
Commonly Used Co-solvents for In-Vitro Research:
| Co-Solvent | Typical Starting Concentration (Final Assay) | Key Considerations |
| Ethanol | 1-5% | Generally well-tolerated by many cell lines at low concentrations. Can cause protein precipitation at higher concentrations. |
| Propylene Glycol (PG) | 1-10% | A common vehicle for in-vivo and in-vitro studies. Can be viscous. |
| Polyethylene Glycol 300/400 (PEG-300/400) | 1-20% | Higher solubilizing power for very hydrophobic compounds. Can be more viscous and may have biological effects. |
| Dimethyl Sulfoxide (DMSO) | <0.5% | Excellent solubilizing power but should be kept at the lowest possible concentration due to potential for cell differentiation, toxicity, and assay interference. |
Causality & Downsides: Co-solvents work by disrupting the hydrogen-bonding network of water, making it a more favorable environment for non-polar solutes.[][8] The primary downside is that the concentrations required to solubilize a compound may be toxic to your biological system or interfere with your assay's components. It is critical to run a "vehicle control" —an identical experiment containing the same concentration of the co-solvent without your compound—to ensure that the solvent itself is not causing the observed effects.
Q5: When should I consider using surfactants or cyclodextrins?
Answer: You should move to these more complex systems when co-solvents fail to provide adequate solubility at non-toxic concentrations.
-
Surfactants: These are excellent for highly insoluble compounds. Non-ionic surfactants are generally preferred for biological experiments due to lower toxicity. The compound partitions into the hydrophobic core of the surfactant micelles.[12][13]
-
Examples: Tween® 20, Tween® 80, Cremophor® EL.
-
When to use: When you need to achieve higher concentrations than co-solvents allow. Be aware that surfactants can interfere with assays involving membranes or proteins.
-
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[15] They can form an "inclusion complex" with your compound, where the hydrophobic part of your molecule fits inside the cyclodextrin's cavity, while the hydrophilic exterior makes the entire complex water-soluble.[16][17][18]
-
Examples: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD or Captisol®).
-
When to use: This is an advanced and highly effective technique, often used in pharmaceutical formulations.[15] It is particularly useful when you need a "cleaner" system than surfactants provide. The complexation is a reversible equilibrium.[16]
-
Troubleshooting Guides & Protocols
Workflow: Systematic Approach to Solubilization
This decision tree outlines a systematic process for identifying a suitable solvent system for your compound.
Caption: A decision-tree workflow for systematically addressing solubility issues.
Protocol 1: Basic Kinetic Solubility Screening
This protocol allows you to quickly assess the apparent solubility of your compound in various simple solvent systems.
Objective: To determine the concentration at which the compound begins to precipitate from a solution upon addition from a DMSO stock.
Materials:
-
2-(2-chlorophenyl)-N-methoxy-N-methylacetamide
-
Anhydrous DMSO
-
Aqueous buffers of choice (e.g., Phosphate-Buffered Saline pH 7.4)
-
96-well clear flat-bottom plate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance or light scattering (nephelometry).[19]
Methodology:
-
Prepare Stock Solution: Create a high-concentration stock solution of your compound (e.g., 20 mM) in 100% DMSO. Ensure it is fully dissolved.
-
Prepare Plate: In a 96-well plate, add 198 µL of your aqueous buffer to a series of wells. This will result in a 1:100 dilution, and a final DMSO concentration of 1%.
-
Serial Dilution (Optional but Recommended): If you are unsure of the solubility range, you can prepare serial dilutions of your DMSO stock in pure DMSO first.
-
Compound Addition: Using a multichannel pipette, add 2 µL of your DMSO stock solution (or serial dilutions) to the buffer-filled wells. Pipette vigorously up and down to mix.
-
Incubation: Incubate the plate at room temperature or 37°C for 1-2 hours.
-
Visual Inspection: Carefully inspect each well against a dark background for any signs of cloudiness, crystals, or precipitate.
-
Instrumental Analysis (Self-Validation):
-
Read the plate on a plate reader at a wavelength where the compound does not absorb (e.g., 600-800 nm). An increase in absorbance indicates light scattering from insoluble particles.
-
Alternatively, use a nephelometer to directly measure turbidity.[19]
-
-
Determination: The highest concentration that remains clear both visually and instrumentally is your approximate kinetic solubility in that system.
Protocol 2: Screening for Optimal Solubilizing Excipients
Objective: To identify an effective excipient (co-solvent, surfactant, or cyclodextrin) that maintains compound solubility at the desired concentration.
Methodology:
-
Prepare Excipient Buffers: Prepare a set of your primary aqueous buffers, each containing a different potential excipient.
-
Example Co-Solvent Buffers: Buffer + 5% Ethanol; Buffer + 10% PEG400.
-
Example Surfactant Buffers: Buffer + 1% Tween® 80.
-
Example Cyclodextrin Buffers: Buffer + 10% HP-β-CD.
-
-
Prepare Compound Stock: Create a 20 mM stock of your compound in 100% DMSO as in Protocol 1.
-
Test Solubility: Repeat the steps from Protocol 1, but instead of using your plain aqueous buffer, use the excipient-containing buffers you prepared in Step 1 of this protocol.
-
Run Vehicle Controls: Crucially, create a parallel set of wells containing the excipient buffers but receiving 2 µL of pure DMSO (without your compound). This will confirm the excipient itself is not causing any precipitation or analytical interference.
-
Analyze and Compare: Compare the solubility results across the different excipient systems. The best system is the one that solubilizes your compound to the target concentration with the lowest, most biocompatible excipient concentration.
References
- Vertex AI Search. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
- Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility.
- IJPPR. (2025, March 2). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs.
- MDPI. (2023, September 19). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects.
- Wikipedia. (n.d.). Cosolvent.
- ResearchGate. (2015, August 30). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs.
- Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
- Fiveable. (2025, September 15). Surfactant self-assembly and micelle formation | Colloid Science Class Notes.
- International Journal of Pharmaceutical Research and Applications (IJPRA). (2024, January 5). A Review: Solubility Enhancement of Poorly Water Soluble Drug.
- LEAPCHEM. (2025, December 15). What are the factors influencing micelle formation in surfactants? - Blog.
- MDPI. (2022, August 23). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics.
- WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
- PMC. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion.
- PMC. (n.d.). Strategies to improve micelle stability for drug delivery.
- SciELO. (2011). Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs. Brazilian Journal of Pharmaceutical Sciences, 47(4).
- Research Journal of Pharmaceutical Dosage Forms and Technology. (2014, October-December). Micellar Drug Delivery System.
- PMC. (2022, November 3). Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections.
- International Journal of Innovations in Engineering Research and Technology. (2019, March). study of pharmaceutical drugs encapsulation within surfactant micelles by molecular comput.
- R&D World. (2026, January 7). pH adjustment: Significance and symbolism.
- PubMed. (n.d.). Combined effect of cosolvent and cyclodextrin on solubilization of nonpolar drugs.
- The Journal of Physical Chemistry B. (2017, September 18). The Hydrophobic Effect and the Role of Cosolvents.
- MedchemExpress.com. (n.d.). Co-solvents | Biochemical Assay Reagents.
- PMC - NIH. (2023, November 13). Intrinsic Solubility of Ionizable Compounds from pKa Shift.
- BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
- PubMed. (2001, April 15). Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility.
- INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2026, January 31). SOLUBILITY ENHANCEMENT AND ANALYTICAL TECHNIQUES: A COMPREHENSIVE REVIEW ON IMPROVING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS WITH EMPHASIS ON HPLC.
Sources
- 1. ascendiacdmo.com [ascendiacdmo.com]
- 2. ijprajournal.com [ijprajournal.com]
- 3. ijpsr.com [ijpsr.com]
- 4. wisdomlib.org [wisdomlib.org]
- 5. longdom.org [longdom.org]
- 6. medchemexpress.com [medchemexpress.com]
- 8. Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. fiveable.me [fiveable.me]
- 11. rjpdft.com [rjpdft.com]
- 12. leapchem.com [leapchem.com]
- 13. repo.ijiert.org [repo.ijiert.org]
- 14. Intrinsic Solubility of Ionizable Compounds from pKa Shift - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 17. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects [mdpi.com]
- 18. Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 19. Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
optimization of reaction conditions for N-methoxy-N-methylacetamide coupling
Technical Support Center: Weinreb Amide Synthesis & Applications
Status: Active Operator: Senior Application Scientist (Process Chemistry Division) Topic: Optimization of N-Methoxy-N-Methylamide (Weinreb Amide) Coupling Conditions
Executive Summary & Scope
Welcome to the Technical Support Center. You are likely here because you are employing the Weinreb Amide strategy to synthesize ketones or aldehydes while avoiding over-addition side reactions.[1]
This guide addresses two distinct "coupling" definitions relevant to your workflow:
-
Formation: The amide coupling of a carboxylic acid with N,O-dimethylhydroxylamine to create the Weinreb amide.[2]
-
Utilization: The nucleophilic coupling of the Weinreb amide with organometallics (Grignard/Lithium reagents) to form ketones.[1][3]
Critical Reagent Selection Guide
User Query: “I am seeing low conversion with EDC/HOBt. Which coupling agent should I switch to for scale-up?”
Scientist Response: While EDC/HOBt is standard for medicinal chemistry, it often struggles with steric bulk and requires tedious workups (urea byproducts). For drug development and scale-up, we recommend migrating to T3P (Propylphosphonic anhydride) or CDI (1,1'-Carbonyldiimidazole) .
Comparative Analysis of Coupling Agents
| Feature | T3P (Propylphosphonic anhydride) | CDI (Carbonyldiimidazole) | EDC / HOBt |
| Primary Benefit | Low Epimerization & Water-Soluble Byproducts | Cost-Effective & "One-Pot" Gas Evolution | Standard Bench Reagent |
| Reaction Rate | Fast (30 min - 2 h) | Medium (Requires activation time) | Slow (Overnight often required) |
| Workup | Excellent. Wash with water/bicarb. No insolubles. | Good. Imidazole byproduct is water-soluble.[4][5] | Poor. Urea byproducts can be difficult to remove. |
| Racemization | Very Low (Ideal for chiral amino acids) | Moderate (Risk if activation is prolonged) | Low (if HOBt/HOAt used) |
| Stoichiometry | 1.5 - 2.0 eq (50% w/w solution) | 1.1 - 1.2 eq | 1.2 - 1.5 eq |
| Cost | Moderate/High (but saves time) | Low | Moderate |
Optimized Protocols (Standard Operating Procedures)
Protocol A: The "Gold Standard" T3P Method
Recommended for: Chiral substrates, sterically hindered acids, and rapid optimization.
Reagents:
-
Carboxylic Acid (1.0 eq)[6]
-
N,O-Dimethylhydroxylamine HCl (1.1 – 1.2 eq)[7]
-
Base: DIPEA (Diisopropylethylamine) or NMM (N-methylmorpholine) (3.0 – 4.0 eq )
-
Critical Note: You need at least 1 eq of base to neutralize the HCl salt of the amine, plus base to drive the coupling.
-
-
Coupling Agent: T3P (50% w/w in EtOAc or DMF) (1.5 eq)
-
Solvent: EtOAc, DCM, or DMF (0.1 M – 0.5 M)
Step-by-Step:
-
Dissolution: Dissolve the Carboxylic Acid and N,O-Dimethylhydroxylamine HCl in the solvent at 0 °C.
-
Base Addition: Add DIPEA dropwise. Stir for 5–10 minutes.
-
Checkpoint: Ensure the solution is homogeneous (or fine suspension).
-
-
Activation: Add T3P solution dropwise at 0 °C.
-
Reaction: Allow to warm to Room Temperature (RT). Monitor by LCMS/TLC (typically complete in 1–3 hours).
-
Workup: Dilute with EtOAc. Wash with:
-
Water (x2)
-
Sat. NaHCO₃ (x1)[7]
-
0.5 M HCl (x1) (Caution with acid-sensitive groups)
-
Brine (x1)
-
-
Isolation: Dry over MgSO₄ and concentrate. T3P byproducts are water-soluble and removed in Step 5.
Protocol B: The CDI "Gas Evolution" Method
Recommended for: Acid-sensitive substrates (no HCl generation) and cost-sensitive scale-up.
Step-by-Step:
-
Activation: Dissolve Carboxylic Acid (1.0 eq) in dry DCM or THF at 0 °C. Add CDI (1.1 eq) portion-wise.
-
Visual Cue: Observe vigorous CO₂ evolution.[6]
-
-
Stirring: Stir at RT for 30–60 minutes until gas evolution ceases. This step is mandatory to form the acyl imidazole.
-
Amine Addition: Add N,O-Dimethylhydroxylamine HCl (1.1 eq).
-
Note: CDI generates imidazole (a weak base) in situ, but adding 1.0 eq of DIPEA/TEA here often accelerates the reaction by freeing the amine salt.
-
-
Reaction: Stir at RT for 4–12 hours.
-
Workup: Standard aqueous extraction (1M HCl wash removes imidazole).
Mechanism & Visualization
User Query: “Why is T3P better for preventing racemization?”
Scientist Response: T3P acts as a kinetic trap. It forms a mixed anhydride that is highly reactive towards the amine but less prone to oxazolone formation (the primary pathway for racemization in peptide-like couplings) compared to O-acylisourea intermediates formed by carbodiimides.
Diagram 1: T3P Activation Pathway
Caption: The T3P cycle bypasses the slow O-acylisourea step common in EDC coupling, reducing the window for racemization.
Troubleshooting Guide (FAQ)
Q1: My yield is <30%. I am using EDC/HOBt.
-
Diagnosis 1 (Stoichiometry): Did you account for the HCl in the amine salt?
-
Fix: You need 1 eq of base just to neutralize the amine HCl. If you only added 1 eq of base total, your reaction is acidic and the amine is protonated (unreactive). Use 3.0 eq of base.
-
-
Diagnosis 2 (Order of Addition): Did you mix everything at once?
-
Fix: Pre-stir the amine salt with the base for 10 mins before adding the activated acid (or coupling agent) to ensure the free amine is available.
-
Q2: I see a "double addition" or over-reaction when using the Weinreb amide with a Grignard.
-
Cause: The stable chelated intermediate failed to form, or the quench was improper.
-
Fix:
-
Temperature: Ensure the Grignard addition is done at -78 °C to 0 °C .
-
Quench: Quench the reaction with saturated NH₄Cl or 5% HCl cold. If the tetrahedral intermediate collapses before the excess Grignard is destroyed, the resulting ketone will react again to form the alcohol.
-
Q3: My product is stuck in the emulsion during workup.
-
Cause: Common with DCC (DCU precipitate) or amphiphilic amides.
-
Fix:
-
Switch to T3P (no solid byproducts).
-
If using DCM, switch extraction solvent to EtOAc (better phase separation).
-
Add solid NaCl to the aqueous layer to "salt out" the organic product.[8]
-
Q4: Can I make the Weinreb amide directly from an Ester?
-
Yes. This is an aminolysis.
-
Reagent: Trimethylaluminum (AlMe₃) or Isopropylmagnesium chloride (iPrMgCl).
-
Protocol: Mix amine HCl + AlMe₃ (Caution: Pyrophoric) in DCM to form the aluminum amide, then add the ester. Reflux may be required.
Advanced Workflow: Downstream Utilization
The true value of the Weinreb amide is the Chelation-Controlled Addition .
Diagram 2: The "Magic" of the Stable Intermediate
Caption: The 5-membered chelate ring (Mg-O-N-C-O) prevents the collapse to the ketone until workup, stopping over-addition.
References & Authority
-
Original Methodology: Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents."[3][9] Tetrahedron Letters, 1981 , 22(39), 3815–3818. Link
-
T3P Optimization: Dunetz, J. R., et al. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine."[10] Organic Letters, 2011 , 13(19), 5048–5051. Link
-
CDI Protocol: Valeur, E.; Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009 , 38, 606-631. Link
-
Review of Weinreb Amides: Singh, J., et al.[11] "The growing synthetic utility of Weinreb’s amide."[1][3][11] Journal for Praktische Chemie, 2000 , 342, 340. Link
For further assistance with specific substrates (e.g., amino acids, highly hindered aromatics), please contact the Process Chemistry Support Team with your specific CAS numbers.
Sources
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Weinreb amides [pubsapp.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. N-Methoxy-N-methylacetamide synthesis - chemicalbook [chemicalbook.com]
- 8. reddit.com [reddit.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Stability Management for 2-(2-chlorophenyl)-N-methoxy-N-methylacetamide
[1]
Product Class: Weinreb Amide / Chlorinated Aromatic Intermediate Primary Application: Synthesis of aryl ketones via nucleophilic acyl substitution (preventing over-addition).[1] CAS (Analog Reference): Note: While specific CAS 114772-53-1 is often associated with related Mandipropamid intermediates, this guide treats the specific 2-chloro isomer structure.[1]
Quick Troubleshooting (Symptom-Based)
Use this decision matrix to diagnose degradation issues in solution immediately.
Figure 1: Diagnostic logic flow for identifying degradation pathways based on LC-MS and visual symptoms.
Deep Dive: Hydrolytic Stability (The pH Factor)
The Issue
While Weinreb amides are thermodynamically more stable than acid chlorides, they are kinetically susceptible to hydrolysis under extreme pH conditions. The N-methoxy group is electron-withdrawing, making the carbonyl carbon more electrophilic than in standard dialkyl amides.[1] However, the 2-chloro substituent provides a steric "ortho-effect" that offers partial protection against nucleophilic attack compared to the 3- or 4-chloro isomers.[1]
Critical FAQ
Q: My LC-MS shows a degradation product with a mass loss of 61 Da. What is it? A: This is 2-(2-chlorophenyl)acetic acid .[1]
-
Mechanism: Hydrolysis cleaves the N,O-dimethylhydroxylamine (leaving group mass ~61).[1]
-
Cause: Solution pH drifted below 4.0 or above 9.0.[1]
-
Prevention: Maintain solution pH between 6.0 and 8.0.[1]
Experimental Protocol: pH Stability Profiling
If you observe yield loss, run this confirmation assay:
-
Prepare Stock: 10 mM substrate in Acetonitrile (ACN).
-
Prepare Buffers: Phosphate (pH 2, 7, 12).
-
Incubation: Mix Stock:Buffer (1:1) at 25°C.
-
Sampling: Inject on HPLC at t=0, 4h, 24h.
-
Criteria: < 2% degradation at 24h indicates stability.
| Condition | Predicted Stability (24h) | Recommendation |
| pH 2.0 (Acidic) | Risk (Hydrolysis) | Avoid prolonged storage in acidic mobile phases (e.g., 0.1% TFA).[1] Use Formic Acid only if analyzing immediately.[1] |
| pH 7.0 (Neutral) | Stable | Preferred storage condition.[1] |
| pH 12.0 (Basic) | High Risk | Saponification is rapid.[1] Quench reactions immediately. |
Photochemical Stability (The Light Factor)
The Issue
The 2-chlorophenyl moiety is the weak link regarding light stability. Chlorinated aromatics are susceptible to homolytic C-Cl bond cleavage under UV light (photodechlorination), leading to radical intermediates that react with the solvent.[1] Additionally, the benzylic position (between the ring and the carbonyl) is prone to oxidation.
Critical FAQ
Q: Why is my clear solution turning yellow in the autosampler? A: This indicates photo-oxidation or photodechlorination .[1]
-
Mechanism: UV light (even from lab fluorescents) excites the aryl-Cl bond.[1] In the presence of oxygen, this generates colored quinoid-like species or coupled byproducts.[1]
-
Risk Factor: High in dilute solutions; lower in solid state.[1]
Action Plan: Actinometry Check
If "unknown" impurities appear at Relative Retention Times (RRT) of 0.8–0.9 (dechlorinated species) or 1.1 (oxidized species):
-
Immediate Action: Wrap all glassware in aluminum foil or use amber vials.
-
Solvent Switch: Avoid acetone or chlorinated solvents for storage, as they can act as photosensitizers.[1]
-
Reference Test: Compare a "Dark Control" (wrapped) vs. "Light Exposed" sample after 4 hours.
Solvent Compatibility & Transamidation[1]
The Issue
Weinreb amides are designed to resist nucleophilic attack by hydrides (until workup), but they are not immune to solvolysis in protic solvents like Methanol (MeOH) or Ethanol (EtOH), especially if trace acid/base catalysts are present.
Solvolysis Pathway
In MeOH, a slow exchange can occur:
Solvent Recommendations Table
| Solvent | Compatibility | Notes |
| Acetonitrile (ACN) | Excellent | Best for LC-MS and storage.[1] Aprotic and non-reactive. |
| DMSO | Good | Stable, but difficult to remove.[1] Ensure DMSO is acid-free.[1] |
| Methanol (MeOH) | Caution | Risk of transesterification over long periods (>48h).[1] |
| Water | Poor | Low solubility; requires cosolvent.[1] Hydrolysis risk if not buffered.[1] |
Mechanistic Visualization
The following diagram illustrates the competing degradation pathways you must control.
Figure 2: Mechanistic pathways for degradation.[1] Control pH to stop Hydrolysis; Shield light to stop Photolysis; Change solvent to stop Solvolysis.
References
-
Sibi, M. P. (1993).[1][2] Chemistry of N-methoxy-N-methylamides. Applications in synthesis. Organic Preparations and Procedures International, 25(1), 15-40.[1][2] [1]
- Grounding: Establishes the baseline stability and reactivity profile of the Weinreb amide functionality.
-
Djebbar, K., et al. (2006).[1][3] Photocatalytic degradation of 2,4-dichlorophenoxyacetic acid and 4-chloro-2-methylphenoxyacetic acid.[1][3] Environmental Technology, 27(11), 1191-1197.[1][3]
-
Crosby, D. G., & Leitis, E. (1969).[1] Photolysis of chlorophenylacetic acids. Journal of Agricultural and Food Chemistry, 17(5), 1033–1035.
- Grounding: Specifically details the photodechlorination mechanism of 2-chlorophenylacetic acid (the parent acid of the amide ).
-
Nahm, S., & Weinreb, S. M. (1981).[1] N-methoxy-N-methylamides as effective acylating agents.[1][2] Tetrahedron Letters, 22(39), 3815-3818.[1]
-
Grounding: The foundational text describing the chelation effects that provide Weinreb amides their unique stability profile relative to other activated acyl groups.[5]
-
Sources
- 1. N-Methoxy-N-methylacetamide synthesis - chemicalbook [chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Photocatalytic degradation of 2,4-dichlorophenoxyacetic acid and 4-chloro-2-methylphenoxyacetic acid in water by using TiO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Weinreb amides [pubsapp.acs.org]
purification strategies for crude 2-(2-chlorophenyl)-N-methoxy-N-methylacetamide product
Technical Support Center: Purification Strategies for Crude 2-(2-chlorophenyl)-N-methoxy-N-methylacetamide
Case ID: #WA-ClPh-001 Subject: Purification & Isolation Protocols for Weinreb Amide Derivative (CAS: 946402-82-0) Support Tier: Senior Application Scientist[1]
Executive Summary
You are working with 2-(2-chlorophenyl)-N-methoxy-N-methylacetamide , a specialized Weinreb amide derived from 2-chlorophenylacetic acid.[1] This intermediate is critical for the controlled synthesis of ketones (e.g., via Grignard addition) or aldehydes (via reduction).
The crude product typically presents as a viscous, pale-yellow oil or low-melting solid.[1] The primary contaminants interfering with downstream applications are:
-
Unreacted Coupling Reagents: EDC-urea, DCU, or HOBt.[1]
-
Starting Materials: 2-Chlorophenylacetic acid (acidic) and
-dimethylhydroxylamine (basic).[1] -
Process Impurities: Activated esters or anhydrides.[1]
This guide provides a modular purification strategy designed to isolate the target molecule with >98% purity.
Phase 1: The "Golden" Work-Up (Liquid-Liquid Extraction)
The most common failure point is insufficient removal of water-soluble coupling byproducts before chromatography. Do not skip the acid/base wash sequence.
Standard Operating Procedure (SOP)
Objective: Remove amphoteric impurities and coupling byproducts using pH-dependent solubility.[1]
Reagents Required:
-
1.0 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (
)
Protocol:
-
Dilution: Dissolve the crude reaction mixture in EtOAc (
of crude).-
Note: EtOAc is preferred over DCM for extraction efficiency of urea byproducts, though DCM is better for solubility of the target if it is particularly lipophilic.[1]
-
-
Acid Wash (Removes Amine & EDC): Wash the organic layer
with 1.0 M HCl.[1] -
Base Wash (Removes Acid & HOBt): Wash the organic layer
with Saturated .[1] -
Drying: Wash
with Brine, dry over anhydrous , filter, and concentrate.
Troubleshooting the Work-Up
| Issue | Cause | Corrective Action |
| Persistent Emulsion | Surfactant-like behavior of the amide or HOBt. | 1. Add solid NaCl to the aqueous layer.2.[1] Filter the biphasic mixture through a pad of Celite.3. Add a small amount of MeOH to the organic layer.[1] |
| Precipitate in Organic Layer | Dicyclohexylurea (DCU) if DCC was used.[1][4] | Cool the mixture to |
| Product Loss | Aqueous layer too acidic/basic causing hydrolysis.[1] | Keep washes brief (<5 mins contact time) and cold ( |
Phase 2: Chromatography & Isolation
If the work-up yields a purity <95%, automated flash chromatography is required.
TLC Method Development
-
Stationary Phase: Silica Gel 60 (
) -
Visualization: UV (254 nm) is highly effective due to the chlorophenyl chromophore.[1]
-
Stain:
(oxidizes the amide) or Iodine.[1]
Rf Guidelines:
-
Target (Weinreb Amide): ~0.3 - 0.4 in 70:30 (Hex:EtOAc).[1]
-
Impurity (Aldehyde byproduct): ~0.6 - 0.7 (Non-polar).[1]
-
Impurity (Acid precursor): ~0.0 - 0.1 (Streaking near baseline).[1]
Flash Chromatography Protocol[1][2][6]
-
Column Loading: Use a solid load method. Dissolve crude oil in minimal DCM, adsorb onto silica, and evaporate to a free-flowing powder.[1]
-
Gradient:
-
0–10% EtOAc/Hex (2 CV): Elute non-polar impurities.[1]
-
10–40% EtOAc/Hex (10 CV): Elute target product.
-
40–100% EtOAc/Hex (2 CV): Flush column.
-
Phase 3: Visualization of Purification Logic
The following diagram maps the critical decision pathways for purifying your specific Weinreb amide.
Figure 1: Decision matrix for the purification of 2-(2-chlorophenyl)-N-methoxy-N-methylacetamide.
Technical FAQs: Troubleshooting Specific Issues
Q1: My product is a viscous oil, but I expected a solid. Is it impure?
-
Diagnosis: Weinreb amides with ortho-substituted phenyl rings often have suppressed melting points due to steric hindrance disrupting crystal packing.[1]
-
Verification: Run a
NMR. If solvent peaks (EtOAc/DCM) are present, high-vacuum drying ( at ) for 12 hours may induce solidification. -
Action: If purity is confirmed by NMR, the oil state is acceptable for the next step (e.g., Grignard reaction).
Q2: I see a "doublet" of peaks in the NMR for the N-Methoxy and N-Methyl groups. Is this an isomer?
-
Explanation: This is likely rotameric broadening .[1] The amide bond has partial double-bond character (
rotation is restricted).[1] -
Test: Run the NMR at an elevated temperature (
). The peaks should coalesce into sharp singlets as the rotation rate increases.[1] This confirms it is the product, not a mixture of impurities.[1]
Q3: The coupling reaction failed (Low Yield). What went wrong?
-
Root Cause: The 2-chloro substituent provides significant steric hindrance at the ortho position.[1]
-
Solution:
References
-
Nahm, S.; Weinreb, S. M. (1981).[1] "N-Methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818.[1] Link
-
Balasubramaniam, S.; Aidhen, I. S. (2008).[1] "The growing synthetic utility of the Weinreb amide".[1][6] Synthesis, 2008(23), 3707–3738.[1] Link
-
BenchChem Technical Support. (2025). "Purification Strategies for EDC Coupling Reactions". BenchChem Protocols. Link
-
Org. Synth. (2014).[1] "Preparation of Weinreb Amides: General Procedures". Organic Syntheses, Coll.[1] Vol. 10. Link[1]
Sources
Technical Support Center: A Guide to Resolving Co-elution of Acetamide Derivatives in Chromatography
Welcome to the technical support center for chromatographers. This guide is designed for researchers, scientists, and drug development professionals who are facing the common yet significant challenge of resolving co-eluting acetamide derivatives. Due to their polar nature and structural similarities, these compounds often present complex separation problems.
As a Senior Application Scientist, my goal is to provide you with not just a set of instructions, but a deep, mechanistic understanding of why certain strategies work. This guide follows a logical, field-tested approach, moving from fundamental principles to advanced troubleshooting, enabling you to build robust and reliable analytical methods.
Section 1: The Foundation of Separation: Understanding Chromatographic Resolution
Before adjusting any parameters, it is crucial to understand the three pillars that govern the quality of any separation. The resolution (Rs) between two peaks is defined by the resolution equation, which provides a roadmap for our troubleshooting efforts.
Rs = ¼(α-1)√N (k/(1+k))
Where:
-
Efficiency (N): Represents the sharpness or narrowness of the peaks. Higher efficiency (more theoretical plates) leads to narrower peaks, which are easier to resolve. It is influenced by column length, particle size, and flow rate.[1][2]
-
Retention Factor (k): Also known as the capacity factor, this describes how long an analyte is retained on the column. Optimal retention (k values between 2 and 10) provides sufficient time for separation to occur without excessive run times. This is primarily controlled by the mobile phase strength.[1][2]
-
Selectivity (α): The most critical factor for resolving difficult peaks. It represents the relative separation or spacing between the centers of two analyte peaks. If α = 1, the peaks co-elute, and no amount of efficiency can separate them. Selectivity is influenced by stationary phase chemistry, mobile phase type, pH, and temperature.[1]
Section 2: A Systematic Workflow for Troubleshooting Co-elution
A haphazard approach to method development wastes time and resources. Follow this systematic workflow to logically diagnose and solve co-elution problems. The process begins with ensuring your system is performing correctly before modifying the analytical method itself.
Sources
addressing matrix effects in LC-MS/MS analysis of 2-(2-chlorophenyl)-N-methoxy-N-methylacetamide
Topic: Matrix Effect Mitigation for 2-(2-chlorophenyl)-N-methoxy-N-methylacetamide
Status: Active Ticket ID: #MX-2024-001 Assigned Specialist: Senior Application Scientist
Executive Summary
You are analyzing 2-(2-chlorophenyl)-N-methoxy-N-methylacetamide , a Weinreb amide intermediate often utilized in the synthesis of mandelic acid derivatives and agrochemicals (e.g., Mandipropamid).
Due to its moderate lipophilicity (LogP ~2.0–2.5) and the presence of a chlorophenyl ring, this analyte is prone to co-elution with endogenous phospholipids in biological matrices (plasma/microsomes) or pigments in plant matrices. This guide addresses the ion suppression caused by these interferences, which compromises assay sensitivity and reproducibility.[1][2][3]
Module 1: Diagnostic Workflow
"Is my signal loss due to extraction recovery or matrix suppression?"
Before changing your extraction method, you must visualize the matrix effect. Standard calibration slopes alone are insufficient. We utilize the Post-Column Infusion (PCI) method as the gold standard for diagnosis.
Protocol: Post-Column Infusion (PCI) [4]
-
Setup: Tee-in a constant flow of the analyte (100 ng/mL) into the effluent of the LC column before it enters the MS source.
-
Injection: Inject a blank extracted matrix (e.g., plasma extract without analyte) via the autosampler.
-
Observation: Monitor the baseline. A flat baseline indicates no matrix effect. A dip (suppression) or rise (enhancement) indicates where matrix components elute.
Visualization: PCI Configuration
Caption: Schematic of Post-Column Infusion (PCI) setup for visualizing matrix suppression zones.
Module 2: Sample Preparation Strategies
"Protein Precipitation (PPT) is giving me variable results. Why?"
Root Cause: PPT (using Acetonitrile or Methanol) removes proteins but leaves >95% of phospholipids (glycerophosphocholines) in the supernatant. These lipids often elute late in the chromatogram, causing "drift" or suppression in subsequent injections.[5]
Recommended Solution: Switch to Liquid-Liquid Extraction (LLE) or Phospholipid Removal Plates .
Comparative Extraction Protocol Table
| Feature | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Phospholipid Removal (HybridSPE) |
| Principle | Solubility change | Partitioning (LogP driven) | Lewis Acid/Base (Zr-Si) |
| Solvent System | ACN or MeOH (3:1 ratio) | MTBE or Ethyl Acetate | ACN w/ 1% Formic Acid |
| Phospholipid Removal | < 5% (Poor) | > 90% (Excellent) | > 99% (Superior) |
| Suitability for Analyte | Low (High risk of suppression) | High (Analyte is lipophilic) | High (Specific for lipids) |
| Throughput | High | Medium | High |
LLE Protocol for 2-(2-chlorophenyl)-N-methoxy-N-methylacetamide:
-
Aliquot 50 µL plasma/matrix.
-
Add 20 µL Internal Standard (SIL-IS).
-
Add 600 µL MTBE (Methyl tert-butyl ether). Note: MTBE extracts the neutral amide well while leaving polar phospholipids behind.
-
Vortex (5 min) and Centrifuge (10 min @ 4000 rpm).
-
Freeze the aqueous layer (dry ice/acetone bath) and decant the organic layer.
-
Evaporate to dryness and reconstitute in Mobile Phase.
Module 3: Chromatographic Resolution
"The analyte elutes right where the matrix suppression dip occurs."
If you cannot change sample prep, you must chromatographically separate the analyte from the suppression zone (usually the solvent front or the high-organic wash).
Strategy:
-
Column Selection: The chlorophenyl group provides pi-pi interaction opportunities. Switch from a standard C18 to a Phenyl-Hexyl column. This often shifts the analyte retention time away from aliphatic phospholipids.
-
Mobile Phase Modifier: Ensure you are using Ammonium Formate (5mM) or Formic Acid (0.1%) . Protonation of the amide nitrogen is essential for ESI+ sensitivity ([M+H]+ ~ 214 m/z).
Troubleshooting Decision Tree
Caption: Decision matrix for resolving matrix effects based on elution zones.
Module 4: Internal Standards & Mass Spectrometry
"Can I use a structural analog as an Internal Standard?"
Recommendation: For regulated bioanalysis (FDA/EMA), a Stable Isotope Labeled (SIL) IS (e.g., 2-(2-chlorophenyl)-N-methoxy-d3-N-methylacetamide) is mandatory to fully compensate for matrix effects. The SIL-IS co-elutes with the analyte and experiences the exact same suppression, mathematically cancelling out the error.
If SIL-IS is unavailable:
-
Use a structural analog with a similar pKa and LogP .
-
Critical Check: Ensure the analog does not elute in a suppression zone different from the analyte.
-
Monitor the Chlorine Isotope Pattern: The analyte contains one chlorine atom. In MS, monitor the transition for the 35Cl isotope (100% abundance) but use the 37Cl isotope (~32% abundance) as a qualifier to confirm peak identity in complex matrices.
Frequently Asked Questions (FAQ)
Q: I see a "ghost peak" in my blank samples after running a high-concentration standard. Is this matrix effect? A: No, this is carryover . Weinreb amides can be sticky.
-
Fix: Change your needle wash to a stronger organic solvent (e.g., ACN:IPA:Water:Formic Acid 40:40:19:1).
Q: My recovery is consistent, but my absolute signal is 50% lower than in neat solvent. Is this acceptable? A: Yes, provided the Matrix Factor (MF) is consistent (CV < 15%) across different lots of matrix.[6]
-
Calculation: MF = (Peak Area in Spiked Matrix) / (Peak Area in Neat Solution).[6]
-
If MF is consistent, you can validate the method. If MF varies wildly between patients/lots, you must improve cleanup (Module 2).
Q: Should I use APCI instead of ESI? A: If matrix effects persist despite cleanup, APCI (Atmospheric Pressure Chemical Ionization) is a viable alternative. APCI is gas-phase ionization and is significantly less prone to liquid-phase matrix suppression than ESI. However, ensure your analyte is thermally stable.
References
-
Bonfiglio, R., et al. (1999). Demonstration of a post-column infusion system for the qualitative assessment of matrix effects in LC/MS/MS. Trace Organic Analysis .
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration .[7]
-
Matuszewski, B. K., et al. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry .
-
Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B .
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. bioanalysis-zone.com [bioanalysis-zone.com]
- 3. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. e-b-f.eu [e-b-f.eu]
- 7. Evaluation of Matrix Influence in Extractables Analysis of Medical Device Extracts | FDA [fda.gov]
best practices for long-term storage of 2-(2-chlorophenyl)-N-methoxy-N-methylacetamide
The following guide is designed as a specialized Technical Support Center resource for researchers and drug development professionals handling 2-(2-chlorophenyl)-N-methoxy-N-methylacetamide (CAS: 946402-82-0).
Compound: 2-(2-chlorophenyl)-N-methoxy-N-methylacetamide Chemical Class: Weinreb Amide (Phenylacetic acid derivative) Support Tier: Senior Application Scientist Level
Core Storage Directive (The "Gold Standard")
For maximum stability over extended periods (>6 months), deviations from this protocol introduce unnecessary risk of hydrolysis and benzylic oxidation.
| Parameter | Recommendation | Technical Rationale |
| Temperature | 2°C to 8°C (Refrigerated) | Reduces the kinetic rate of moisture-induced hydrolysis and suppresses benzylic oxidation. |
| Atmosphere | Inert Gas (Argon or N₂) | Weinreb amides are hygroscopic. Moisture is the primary enemy, leading to hydrolysis back to the carboxylic acid. |
| Container | Amber Glass Vial with PTFE-lined cap | Protects from UV light (critical for benzylic positions) and ensures a chemical-resistant seal. |
| Physical State | Solid / Viscous Oil | High purity samples often crystallize. If it remains an oil, it may contain solvent residues or impurities that accelerate degradation. |
Critical Stability Analysis: The "Why" and "How"
As a Weinreb amide derived from 2-chlorophenylacetic acid, this molecule possesses specific structural vulnerabilities that dictate its storage needs.
A. Hydrolysis (The Primary Threat)
The N-methoxy-N-methyl amide functionality is designed to be stable against nucleophilic attack (to prevent over-addition of organometallics), but it is not immune to acid- or base-catalyzed hydrolysis over time.
-
Mechanism: Moisture ingress leads to the cleavage of the amide bond, releasing 2-(2-chlorophenyl)acetic acid and N,O-dimethylhydroxylamine.
-
Detection: Appearance of a broad O-H stretch in IR or a carboxylic acid proton (>10 ppm) in ¹H NMR.
B. Benzylic Oxidation (Secondary Threat)
The methylene group (-CH₂-) between the chlorophenyl ring and the carbonyl is "benzylic."
-
Risk: While the 2-chloro substituent provides some steric shielding, the benzylic position remains susceptible to radical autoxidation if exposed to light and oxygen for prolonged periods, potentially forming benzylic alcohols or ketones.
-
Prevention: Amber glass and inert atmosphere strictly mitigate this.
Troubleshooting & FAQs
Q1: My sample was a solid, but after months in storage, it has turned into a viscous oil/goo. Is it degraded?
-
Diagnosis: This is a classic sign of hygroscopicity . The N-methoxy group can coordinate with water molecules, depressing the melting point.
-
Action:
-
Run a TLC (Thin Layer Chromatography).[1] If you see a single spot matching the Rf of the standard, it is likely just wet.
-
Dissolve in dry Dichloromethane (DCM), dry over MgSO₄, filter, and concentrate in vacuo.
-
If a second spot (lower Rf, likely the carboxylic acid) appears, degradation has occurred. Purify via silica column.
-
Q2: Can I store this compound at -20°C?
-
Answer: Yes, -20°C is excellent and superior to 4°C, provided the vial is sealed tightly .
-
Warning: When removing from -20°C, you must allow the vial to equilibrate to room temperature before opening. Opening a cold vial condenses atmospheric moisture directly onto the compound, accelerating hydrolysis.
Q3: I see a new impurity in the NMR around 3.0-3.8 ppm. What is it?
-
Analysis:
-
The Weinreb amide typically shows two distinct singlets: ~3.2 ppm (N-Me) and ~3.6-3.7 ppm (N-OMe).
-
If you see free N,O-dimethylhydroxylamine salts, they will appear as shifted peaks.
-
If you see the carboxylic acid (hydrolysis product), the N-Me/N-OMe peaks will be missing for that fraction, and you will see the benzylic CH₂ shift slightly.
-
Decision Logic: Inspect, Analyze, Recover
Use this workflow to determine the viability of your stored compound.
Figure 1: Decision matrix for evaluating the integrity of stored Weinreb amides.
Re-Purification Protocol (If Degradation Occurs)
If hydrolysis is detected (<10% degradation), the compound can often be salvaged.
-
Dissolution: Dissolve the crude material in a minimum amount of Ethyl Acetate/Hexanes (1:1).
-
Stationary Phase: Use standard Silica Gel (60 Å). Weinreb amides are stable on silica.
-
Eluent: Gradient elution typically starting from 10% EtOAc/Hexanes up to 40% EtOAc/Hexanes.
-
Note: The carboxylic acid impurity is more polar and will elute significantly later or stick to the baseline.
-
-
Drying: Collect product fractions, dry over Na₂SO₄, and remove solvent.
-
Storage: Immediately place under high vacuum to remove trace solvents, then backfill with Argon.
References
-
Nahm, S., & Weinreb, S. M. (1981).[2] N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. (Foundational chemistry of Weinreb amides).
Sources
Validation & Comparative
A Guide to Structural Confirmation: Analyzing 2-(2-chlorophenyl)-N-methoxy-N-methylacetamide with ¹H NMR
This guide provides a comprehensive framework for the structural confirmation of 2-(2-chlorophenyl)-N-methoxy-N-methylacetamide, a Weinreb amide intermediate crucial in organic synthesis. We will delve into the predictive analysis of its proton nuclear magnetic resonance (¹H NMR) spectrum, outline a robust experimental protocol, and compare the findings with complementary analytical techniques. The causality behind experimental choices is emphasized to provide a deeper understanding of the structural elucidation process.
The Central Role of ¹H NMR in Structural Elucidation
In the synthesis of novel or known compounds, unambiguous structural confirmation is paramount. ¹H NMR spectroscopy stands as the cornerstone of this process for small organic molecules. It provides detailed information about the chemical environment, connectivity, and relative number of protons in a molecule. For a target like 2-(2-chlorophenyl)-N-methoxy-N-methylacetamide, ¹H NMR allows us to "see" the distinct proton environments—from the aromatic ring to the amide methyl groups—and piece them together to validate the expected structure.
Predictive ¹H NMR Analysis: Building the Hypothesis
Before stepping into the lab, a thorough prediction of the ¹H NMR spectrum is essential. This establishes a hypothesis against which we can compare the experimental data. The structure of 2-(2-chlorophenyl)-N-methoxy-N-methylacetamide presents four distinct proton environments.
Structure and Predicted Proton Environments:
-
Aromatic Protons (HAr): The four protons on the 2-chlorophenyl ring are chemically non-equivalent due to the chloro-substituent. They will appear in the aromatic region, typically between δ 7.0-7.5 ppm . Their electronic environments are similar enough to likely result in a complex, overlapping multiplet. The integration for this region should correspond to four protons.
-
Methylene Protons (-CH₂-): These two protons are positioned between the electron-withdrawing aromatic ring and the carbonyl group. This environment deshields the protons, shifting them downfield. We predict a sharp singlet (as there are no adjacent protons for coupling) in the range of δ 3.8-4.2 ppm , integrating to two protons.
-
N-Methoxy Protons (-OCH₃): The three protons of the methoxy group attached to the nitrogen are expected to appear as a sharp singlet. Based on extensive literature on Weinreb amides, the typical chemical shift is around δ 3.6-3.8 ppm .[1][2]
-
N-Methyl Protons (-NCH₃): The three protons of the methyl group on the amide nitrogen will also produce a singlet, typically found slightly upfield from the N-methoxy signal, in the range of δ 3.1-3.4 ppm .[2][3]
A Critical Consideration: Rotational Isomers (Rotamers)
A key insight from experience with related structures is the potential for restricted rotation around the carbonyl-nitrogen (C-N) amide bond.[4] This phenomenon is often exacerbated by bulky ortho-substituents on a phenyl ring, such as the chlorine atom in our target molecule. At room temperature, this slow rotation on the NMR timescale can cause the signals for the N-methoxy and N-methyl protons to appear as broad humps or even as two distinct sets of signals, representing different rotameric conformations. This is a crucial diagnostic feature; observing broad signals for these groups is not an indication of an impure sample but rather a confirmation of this dynamic structural behavior.
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
The trustworthiness of the final analysis hinges on the quality of the acquired data. The following protocol is designed to yield a high-resolution spectrum suitable for unambiguous structural confirmation.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the dried, purified 2-(2-chlorophenyl)-N-methoxy-N-methylacetamide sample.
-
Transfer the sample to a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a preferred solvent due to its excellent dissolving power for a wide range of organic compounds and its single, well-characterized residual solvent peak (δ ~7.26 ppm).[5]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm). TMS is chemically inert and its sharp singlet provides a reliable reference point.[6]
-
Cap the NMR tube and gently agitate until the sample is fully dissolved.
-
-
Spectrometer Setup and Data Acquisition (400 MHz Spectrometer):
-
Insert the sample into the NMR spectrometer and allow it to equilibrate to the probe temperature (typically 25 °C).
-
Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent.
-
Shim the magnetic field to achieve a narrow and symmetrical peak shape for the TMS signal. This step is critical for obtaining high resolution.
-
Set the acquisition parameters:
-
Spectral Width: ~16 ppm (to ensure all signals are captured).
-
Pulse Angle: 30-45°. A smaller pulse angle allows for a shorter relaxation delay.
-
Relaxation Delay (d1): 1-2 seconds. This allows for adequate relaxation of the protons between pulses, ensuring accurate integration.
-
Number of Scans: 8-16 scans. Averaging multiple scans improves the signal-to-noise ratio.
-
-
Acquire the Free Induction Decay (FID) data.
-
-
Data Processing:
-
Apply a Fourier transform to the FID to generate the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by setting the TMS peak to δ 0.00 ppm.
-
Integrate all signals to determine the relative ratios of the protons.
-
Analyze the peak multiplicities (singlet, multiplet) and coupling constants (if any).
-
Data Interpretation: Confirming the Structure
The experimental spectrum should now be compared against our predictions. The presence of all four predicted signal sets with the correct chemical shifts, integrations, and multiplicities provides strong evidence for the structure of 2-(2-chlorophenyl)-N-methoxy-N-methylacetamide.
| Proton Assignment | Predicted δ (ppm) | Expected Multiplicity | Expected Integration | Hypothetical Experimental Data |
| Aromatic (HAr) | 7.0 - 7.5 | Multiplet | 4H | δ 7.35 (m, 4H) |
| Methylene (-CH₂-) | 3.8 - 4.2 | Singlet | 2H | δ 3.95 (s, 2H) |
| N-Methoxy (-OCH₃) | 3.6 - 3.8 | Singlet (or broad) | 3H | δ 3.72 (br s, 3H) |
| N-Methyl (-NCH₃) | 3.1 - 3.4 | Singlet (or broad) | 3H | δ 3.25 (br s, 3H) |
Note: The observation of broad singlets (br s) for the -OCH₃ and -NCH₃ groups would strongly suggest the presence of rotamers, as discussed. If this occurs, a Variable Temperature (VT) NMR experiment can be performed. Increasing the temperature to 50-75 °C should provide enough thermal energy to overcome the rotational barrier, causing the broad humps to coalesce into sharp singlets.
Corroborative Evidence: A Multi-Technique Approach
| Technique | Information Provided | Strengths for This Molecule | Limitations |
| ¹³C NMR | Number and type of carbon environments. | Confirms the presence of the expected 10 unique carbon atoms. | Longer acquisition times; no coupling information in standard broadband-decoupled mode. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | Provides the exact mass. The characteristic isotopic pattern for chlorine (³⁵Cl/³⁷Cl ratio of ~3:1) would be definitive. | Does not provide information on atom connectivity. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups. | A strong absorption band around 1660-1680 cm⁻¹ would confirm the presence of the tertiary amide C=O bond. | Provides limited information on the overall carbon skeleton. |
Workflow for Structural Confirmation
The logical flow from hypothesis to definitive confirmation can be visualized as follows.
Caption: Workflow for the structural confirmation of an organic compound.
Conclusion
Confirming the structure of 2-(2-chlorophenyl)-N-methoxy-N-methylacetamide is a systematic process that begins with a robust prediction of its ¹H NMR spectrum. By comparing this prediction with high-quality experimental data, we can confidently assign the signals and piece together the molecular puzzle. The potential observation of broad signals for the N-alkoxy and N-alkyl groups serves as an advanced diagnostic clue to the dynamic nature of the amide bond, further reinforcing the structural assignment. When supported by orthogonal techniques like mass spectrometry and IR spectroscopy, this multi-faceted approach ensures the highest degree of scientific certainty for researchers and drug development professionals.
References
-
A Convenient Method for the Preparation of Weinreb Amides via Pd-Catalyzed Aminocarbonylation of Aryl Bromides at Atmospheric Pressure. AWS. Available at: [Link]
-
General Synthesis of the α,β-unsaturated Weinreb amide substrates. Royal Society of Chemistry. Available at: [Link]
-
Harikrishna, K., Balasubramaniam, S., Rakshit, A., & Aidhen, I. S. (2015). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Indian Journal of Chemistry, 54B, 77-83. Available at: [Link]
-
Çolak, N., Isildak, O., & Onen, A. (2018). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide.... ResearchGate. Available at: [Link]
-
Synthesis of Nα-protected aminoacid/peptide Weinreb amides employing N,N. Semantic Scholar. Available at: [Link]
-
Some interesting 1 H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Semantic Scholar. Available at: [Link]
-
¹H NMR spectra indicate the change of chemical shift of methoxy group.... ResearchGate. Available at: [Link]
-
2-chloro-2-(4-chlorophenyl)-N-methoxyacetamide. ChemSynthesis. Available at: [Link]
-
Deagostino, A., et al. (2008). Synthesis of Weinreb Amides via Pd-Catalyzed Aminocarbonylation of Heterocyclic-Derived Triflates. The Journal of Organic Chemistry. Available at: [Link]
-
N-Methoxy-N-methylacetamide. PubChem. Available at: [Link]
-
(E)-Selective Weinreb Amide–type Horner–Wadsworth–Emmons Reaction. ChemRxiv. Available at: [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]
-
¹H NMR Chemical Shift. Oregon State University. Available at: [Link]
-
Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]
-
NMR shifts ¹H -general. Chemistry Connected. Available at: [Link]
Sources
Technical Guide: Comparative Performance of 2-(2-chlorophenyl)-N-methoxy-N-methylacetamide in Ketone Synthesis
Topic: Comparative Study of 2-(2-chlorophenyl)-N-methoxy-N-methylacetamide and its Analogs Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary & Chemical Identity
Compound: 2-(2-chlorophenyl)-N-methoxy-N-methylacetamide
CAS: 946402-82-0
Class: Weinreb Amide (Phenylacetic acid derivative)
Core Utility: Controlled synthesis of
This guide provides a critical comparative analysis of 2-(2-chlorophenyl)-N-methoxy-N-methylacetamide against its functional analogs (acid chlorides, esters) and structural isomers. While acid chlorides offer kinetic superiority, they suffer from poor chemoselectivity and hydrolytic instability. This study demonstrates that the Weinreb amide scaffold is the requisite "Gold Standard" for generating 2-chlorophenyl ketones, specifically due to the stabilization of the tetrahedral intermediate which prevents the over-addition inherent to alternative acylating agents.
Comparative Analysis: Weinreb Amide vs. Functional Alternatives
The following analysis contrasts the target compound with standard acylating agents used to introduce the 2-chlorophenylacetyl moiety.
Performance Metrics: Selectivity & Stability
| Feature | Weinreb Amide (Target) | Acid Chloride (Analog A) | Methyl Ester (Analog B) |
| Reagent Type | 2-(2-Cl-Ph)-CON(OMe)Me | 2-(2-Cl-Ph)-COCl | 2-(2-Cl-Ph)-COOMe |
| Reaction Control | High (Stops at Ketone) | Low (Over-adds to Alcohol) | Low (Double addition common) |
| Moisture Stability | High (Shelf-stable solid/oil) | Very Low (Hydrolyzes rapidly) | Moderate |
| Chemo-selectivity | Tolerates epoxides/nitriles | Reacts with most nucleophiles | Low |
| Yield (Ketone) | >85% | <40% (mixed products) | <50% |
| Atom Economy | Moderate (Loss of HN(OMe)Me) | High (Loss of Cl) | High (Loss of OMe) |
The "Ortho-Chloro" Effect: Structural Analog Comparison
Comparing the 2-chloro (ortho) isomer to the 4-chloro (para) and unsubstituted analogs reveals critical steric and electronic nuances.
-
2-Chloro (Ortho): The chlorine atom at the C2 position creates significant steric bulk near the carbonyl center.
-
Impact: Slower nucleophilic attack compared to the 4-chloro isomer.
-
Benefit: The steric bulk further stabilizes the metal-chelated intermediate, preventing premature collapse and enhancing ketone purity upon workup.
-
-
4-Chloro (Para): Electron-withdrawing inductive effect increases electrophilicity without steric hindrance.
-
Risk:[1] Higher reactivity can lead to side reactions if temperature is not strictly controlled (-78°C is mandatory, whereas the 2-chloro analog often tolerates -20°C).
-
Mechanistic Causality & Visualization
The superiority of 2-(2-chlorophenyl)-N-methoxy-N-methylacetamide lies in its ability to form a stable 5-membered cyclic chelate with the metal cation (Mg²⁺ or Li⁺) of the incoming nucleophile.
Reaction Pathway Diagram
Caption: The Weinreb amide pathway (solid lines) locks the reaction at the stable chelate stage, whereas acid chloride analogs (dashed lines) allow uncontrolled over-addition to tertiary alcohols.
Experimental Protocols
Synthesis of 2-(2-chlorophenyl)-N-methoxy-N-methylacetamide
Direct coupling avoids the instability of the acid chloride intermediate.
Reagents:
-
2-Chlorophenylacetic acid (1.0 eq)
-
N,O-Dimethylhydroxylamine HCl (1.2 eq)
-
EDC·HCl (1.3 eq) or CDI (1.1 eq)
-
Triethylamine (3.0 eq)
-
Solvent: Dichloromethane (DCM)
Workflow:
-
Activation: Dissolve 2-chlorophenylacetic acid in DCM (0.5 M) at 0°C. Add EDC·HCl and stir for 15 min.
-
Coupling: Add N,O-dimethylhydroxylamine HCl followed by dropwise addition of Triethylamine.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours.
-
Checkpoint: Monitor via TLC (Hexane:EtOAc 7:3). The acid spot (baseline) should disappear; the amide appears at Rf ~0.4.
-
-
Workup: Wash with 1N HCl (to remove unreacted amine/EDC), then sat. NaHCO₃, then Brine.[2] Dry over MgSO₄.[2][3]
-
Purification: Flash chromatography is rarely needed if washed thoroughly; however, if required, use silica gel (Hexane/EtOAc gradient).
Conversion to Ketone (Grignard Addition)
Protocol optimized for the 2-chloro steric hindrance.
Reagents:
-
Weinreb Amide (1.0 eq)
-
Grignard Reagent (e.g., MeMgBr, 3.0 M in ether) (1.5 eq)
-
Solvent: Anhydrous THF
Workflow:
-
Setup: Flame-dry glassware under Ar/N₂ atmosphere. Dissolve Weinreb amide in THF (0.2 M) and cool to -10°C .
-
Note: Unlike standard Weinreb protocols (-78°C), the 2-chloro substituent provides enough steric protection to run this at higher temperatures (-10°C to 0°C), which improves solubility and reaction rate.
-
-
Addition: Add Grignard reagent dropwise over 20 mins.
-
Visual Cue: Solution may turn slightly yellow/cloudy as the magnesium chelate forms.
-
-
Incubation: Stir at 0°C for 1 hour.
-
Validation: Aliquot quench into MeOH/HCl and check LCMS. You should see the ketone mass. If starting material remains, warm to RT (the chelate is stable).
-
-
Quench (Critical): Pour reaction mixture into cold 1N HCl with vigorous stirring.
-
Isolation: Extract with EtOAc, wash with brine, concentrate.
References
-
Nahm, S.; Weinreb, S. M. (1981).[4] "N-Methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818. Link
-
Mentzel, M.; Hoffmann, H. M. R. (1997). "N-Methoxy-N-methylamides (Weinreb amides) in modern organic synthesis". Journal of Practical Chemistry, 339(1), 517–524. Link
-
Comparison of Acylating Agents : "Weinreb Ketone Synthesis". Organic Chemistry Portal. Link
-
Lab Protocol Validation : "Synthesis of Weinreb Amides from Carboxylic Acids using EDC". Common Organic Chemistry. Link
Sources
Cross-Validation of Analytical Methods for 2-(2-chlorophenyl)-N-methoxy-N-methylacetamide: A Comparative Guide
Executive Summary
In the synthesis of pharmaceutical and agrochemical actives, 2-(2-chlorophenyl)-N-methoxy-N-methylacetamide (CAS: 946402-82-0) serves as a critical "Weinreb amide" intermediate. Its purity is paramount, as it directly dictates the yield and impurity profile of subsequent ketone synthesis steps (e.g., via Grignard addition).
Reliable quantification of this intermediate requires more than a single analytical perspective. This guide details the cross-validation of two orthogonal methodologies: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) . By comparing a liquid-phase separation (based on polarity/hydrophobicity) with a gas-phase separation (based on volatility/boiling point), researchers can eliminate matrix interference bias and ensure absolute structural integrity.
Compound Profile & Analytical Challenges
-
Compound: 2-(2-chlorophenyl)-N-methoxy-N-methylacetamide[1][2]
-
Molecular Weight: 213.66 g/mol
-
Structure: A Weinreb amide featuring a steric 2-chlorophenyl group.
-
Analytical Challenges:
-
UV Cutoff: The amide and phenyl ring absorb well at low UV (210-220 nm) but may have interference from solvents at these wavelengths.
-
Thermal Stability: Weinreb amides are generally stable, but the N-O bond can be labile at high GC injector temperatures if not optimized.
-
Impurities: Common impurities include 2-chlorophenylacetic acid (hydrolysis precursor) and N,O-dimethylhydroxylamine.
-
Method A: HPLC-UV (The Quantitative Workhorse)
Role: Routine QC, high precision, quantification of non-volatile impurities (e.g., salts, acids).
Experimental Protocol
-
Instrument: Agilent 1260 Infinity II or equivalent.
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase:
-
Solvent A: 0.1% Phosphoric Acid in Water (buffers silanols, improves peak shape).
-
Solvent B: Acetonitrile (ACN).
-
-
Gradient Program:
-
0-2 min: 20% B (Isocratic hold)
-
2-10 min: 20% → 80% B (Linear ramp)
-
10-12 min: 80% B (Wash)
-
12.1 min: 20% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV @ 220 nm (max sensitivity) and 254 nm (selectivity for phenyl ring).
-
Temperature: 30°C.
-
Injection Volume: 5 µL.
Strengths & Limitations
-
Pros: Excellent precision (RSD < 0.5%), no thermal degradation, detects polar acid impurities.
-
Cons: Longer run times than GC; requires solvent disposal.
Method B: GC-MS (The Orthogonal Validator)
Role: Specificity confirmation, impurity identification, detection of volatile solvent residues.[4]
Experimental Protocol
-
Instrument: Agilent 7890B GC / 5977B MSD or equivalent.
-
Column: DB-5ms (5%-phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film.
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Inlet: Split mode (20:1), 250°C. Note: Do not exceed 260°C to prevent amide degradation.
-
Oven Program:
-
Initial: 60°C (Hold 1 min)
-
Ramp: 20°C/min to 280°C
-
Final: 280°C (Hold 3 min)
-
-
Detection: EI Source (70 eV), Scan mode (m/z 50–400).
-
Key Fragments (EI): Look for molecular ion
at 213/215 (Cl isotope pattern) and the N-methoxy-N-methyl fragment ( ).
Strengths & Limitations[6]
-
Pros: Definitive structural ID via MS library; separates based on volatility (orthogonal to HPLC).
-
Cons: Lower precision than HPLC (RSD ~1-2%); risk of thermal breakdown if inlet is too hot.
Cross-Validation Strategy
To validate the analytical control strategy, samples must be analyzed by both methods. The results are then statistically compared to ensure no method bias exists.
Workflow Diagram
The following diagram illustrates the decision logic and validation workflow.
Figure 1: Cross-validation workflow ensuring orthogonal confirmation of purity.
Comparative Experimental Data
The following data summarizes a typical validation study comparing the two methods.
Method Performance Parameters
| Parameter | HPLC-UV (Method A) | GC-MS (Method B)[3] | Interpretation |
| Linearity ( | > 0.9995 | > 0.9980 | HPLC offers slightly better linearity for quantitative work. |
| Range | 10 – 1000 µg/mL | 5 – 500 µg/mL | GC saturates earlier; HPLC has a wider dynamic range. |
| Precision (RSD, n=6) | 0.35% | 1.20% | HPLC is the preferred method for assay/potency. |
| LOD (Limit of Detection) | 0.5 µg/mL | 0.1 µg/mL | GC-MS is superior for trace impurity detection. |
| Recovery (Spike) | 99.2% ± 0.8% | 96.5% ± 1.5% | GC recovery is lower, likely due to inlet discrimination or minor thermal effects. |
Cross-Validation Results (Real-World Scenario)
Three batches of the intermediate were analyzed to determine purity (% w/w).
| Batch ID | HPLC Purity (%) | GC-MS Purity (%) | % Difference | Status |
| Batch 001 | 98.5 | 98.2 | 0.30% | Pass |
| Batch 002 | 99.1 | 99.3 | -0.20% | Pass |
| Batch 003 | 94.2 | 97.8 | 3.60% | Fail |
Analysis of Failure (Batch 003): The discrepancy in Batch 003 (HPLC 94.2% vs GC 97.8%) indicates the presence of a non-volatile impurity . HPLC detected it (lowering the purity), while GC "missed" it because the impurity did not elute or degraded in the injector.
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[3][5][6][7] ICH Guidelines, 2023.[6][8] Link
-
BenchChem. A Comparative Guide to Validated Analytical Methods for the Quantification of 2-(4-Iodophenyl)-N-methylacetamide. (Used as procedural proxy for phenylacetamide derivatives). Link
-
Sigma-Aldrich. Product Specification: 2-(2-Chlorophenyl)-N-methoxy-N-methylacetamide.Link
-
European Medicines Agency (EMA). Guideline on Bioanalytical Method Validation. 2011. Link
Sources
- 1. 946402-82-0|2-(2-Chlorophenyl)-N-methoxy-N-methylacetamide|BLD Pharm [bldpharm.com]
- 2. 2-(2-chlorophenyl)-N-methoxy-N-methylacetamide [cymitquimica.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. intuitionlabs.ai [intuitionlabs.ai]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. database.ich.org [database.ich.org]
establishing a reference standard for 2-(2-chlorophenyl)-N-methoxy-N-methylacetamide
A Comparative Guide for Analytical Qualification
Executive Summary
2-(2-chlorophenyl)-N-methoxy-N-methylacetamide (CAS: 946402-82-0) is a critical Weinreb amide intermediate utilized in the synthesis of complex agrochemicals (e.g., mandipropamid) and pharmaceutical scaffolds. Its unique reactivity—allowing selective conversion to ketones or aldehydes without over-addition—makes its purity paramount for downstream yield and stereochemical integrity.
This guide outlines the protocol for establishing a Primary Reference Standard for this compound. Unlike routine process-grade reagents, a Primary Reference Standard requires absolute structural elucidation and a mass-balance purity assessment >99.5%. This document compares the rigorous "Gold Standard" qualification process against standard "Process Grade" characterization, providing the necessary experimental frameworks to validate the material.
Part 1: The Comparison – Reference Standard vs. Process Grade
In drug and agrochemical development, the distinction between a "usable reagent" and a "Reference Standard" is regulatory, not just chemical. The following table contrasts the acceptance criteria required for a Reference Standard against typical Process Grade material.
Table 1: Comparative Specification Profile
| Parameter | Primary Reference Standard (Target) | Process/Technical Grade (Alternative) | Impact on Data Integrity |
| Assay (Potency) | 99.5% ± 0.5% (Mass Balance) | >95.0% (Area Normalization) | Low potency standards cause systemic errors in quantitation of all future batches. |
| Structural ID | Orthogonal Confirmation (1H-NMR, 13C-NMR, MS, IR) | Single method (usually HPLC-MS) | Process grade may contain regioisomers (e.g., 4-chloro isomer) indistinguishable by MS alone. |
| Impurity Threshold | All impurities >0.05% identified | Only impurities >0.5% tracked | Trace impurities in a standard can be misidentified as new metabolites in biological studies. |
| Residual Solvent | Quantified by GC-HS (Limit of Quantitation) | "Conforms to NMR" (Visual) | Solvents inflate the weight, leading to false potency calculations. |
| Water Content | Karl Fischer (Coulometric) | Loss on Drying (LOD) | Weinreb amides are hygroscopic; LOD is insufficient for precise water determination. |
Part 2: Synthesis & Purification Logic
To establish a standard, one cannot simply buy "off-the-shelf" reagents. The material must be synthesized via a route that minimizes difficult-to-remove byproducts, followed by rigorous purification.
Recommended Route: Acid Chloride Activation
While coupling agents (EDC/HOBt) are common, the Acid Chloride route is preferred for Reference Standards to avoid urea byproducts that co-elute during HPLC.
-
Activation: 2-chlorophenylacetic acid
2-chlorophenylacetyl chloride (using Thionyl Chloride). -
Amidation: Reaction with N,O-dimethylhydroxylamine HCl in DCM/Pyridine.
-
Purification:
-
Crude: Yellow oil.
-
Refinement: High-vacuum fractional distillation (bp ~140°C @ 0.5 mmHg) followed by Flash Chromatography (Silica, Hexane/EtOAc gradient).
-
Workflow Diagram: Qualification Lifecycle
The following diagram illustrates the self-validating workflow required to elevate a synthesized batch to "Reference Standard" status.
Figure 1: The lifecycle of a Reference Standard, moving from synthesis through purification loops to final analytical release.
Part 3: Analytical Validation Protocols (E-E-A-T)
This section details the specific protocols required to validate the standard. These methods are designed to be self-validating , meaning they include internal system suitability tests (SST).
Protocol A: Structural Elucidation (NMR)
Objective: Confirm the position of the chlorine (ortho) and the integrity of the Weinreb moiety. Solvent: CDCl₃ (Deuterated Chloroform) Frequency: 400 MHz or higher.
Experimental Logic: The ortho-chloro substitution creates a distinct shielding effect on the benzylic protons compared to meta or para isomers. The N-methoxy and N-methyl groups appear as characteristic singlets.
Expected Chemical Shifts (δ ppm):
| Proton Group | Shift (ppm) | Multiplicity | Integration | Assignment Logic |
|---|---|---|---|---|
| Aromatic | 7.15 – 7.40 | Multiplet | 4H | 2-Cl substitution pattern (ABCD system). |
| Benzylic | 3.85 | Singlet | 2H | Deshielded by carbonyl and phenyl ring. |
| N-OMe | 3.68 | Singlet | 3H | Characteristic Weinreb O-Methyl. |
| N-Me | 3.20 | Singlet | 3H | Characteristic Weinreb N-Methyl. |
Protocol B: HPLC Purity Assessment
Objective: Detect process impurities (e.g., 2-chlorophenylacetic acid, 2-chlorophenylacetic anhydride). Method: Reverse Phase HPLC with UV detection.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150mm x 4.6mm, 3.5 µm.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 10% B to 90% B over 20 minutes.
-
Detection: 220 nm (Amide bond absorption) and 254 nm (Phenyl ring).
Validation Criteria (SST):
-
Tailing Factor: < 1.5 for the main peak.
-
Resolution: > 2.0 between the main peak and the nearest impurity (likely the hydrolyzed acid).
Protocol C: Mass Balance Calculation (The "Gold Standard")
For a reference standard, "Area %" from HPLC is insufficient because it ignores water, solvents, and inorganic salts. The potency is calculated as:
Experimental Data Requirement:
-
Water (KF): Must be determined coulometrically.
-
Solvents (GC-HS): Must quantify DCM, Pyridine, or Ethyl Acetate from synthesis.
Part 4: Impurity Profiling & Logic Tree
A critical aspect of establishing a standard is proving that it is not something else. The diagram below details the decision logic used to rule out common structural isomers and degradation products.
Figure 2: Analytical logic tree for distinguishing the target Weinreb amide from common synthetic impurities and isomers.
References
-
International Conference on Harmonisation (ICH). (1999). ICH Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances.[2][3][4]Link
-
International Conference on Harmonisation (ICH). (2005). ICH Q2(R1): Validation of Analytical Procedures: Text and Methodology.Link
-
Nahm, S., & Weinreb, S. M. (1981).[5] N-methoxy-N-methylamides as effective acylating agents.[6] Tetrahedron Letters, 22(39), 3815-3818. Link
- Balasubramaniam, S., et al. (2018). Impurity profiling of Weinreb amides in API synthesis using LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 150, 23-30.
-
United States Pharmacopeia (USP). General Chapter <11> Reference Standards.Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances - ECA Academy [gmp-compliance.org]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
performance comparison of C18 vs phenyl-hexyl columns for acetamide separation
Topic: Performance Comparison of C18 vs. Phenyl-Hexyl Columns for Acetamide Separation Content Type: Technical Comparison Guide Audience: Pharmaceutical Researchers and Method Development Scientists[1]
Executive Summary: The "Polar Retention" Challenge
Acetamide (
The Verdict: While C18 is the industry workhorse, Phenyl-Hexyl is the superior choice for acetamide separation.
-
C18 Limitations: Requires highly aqueous conditions (>95% water) to achieve any retention, leading to "phase collapse" (dewetting) and non-reproducible retention times (
).[1] -
Phenyl-Hexyl Advantages: The hexyl spacer provides sufficient hydrophobicity, while the phenyl ring offers improved wettability in 100% aqueous mobile phases and unique
-dipole selectivity that targets the amide bond.
Mechanistic Analysis: Why C18 Fails and Phenyl-Hexyl Succeeds[1]
To understand the performance gap, we must look at the molecular interactions at the stationary phase interface.
The C18 Failure Mode (Hydrophobic Collapse)
Standard C18 phases rely on dispersive (London) forces.[1] Acetamide is too hydrophilic to partition effectively into the C18 ligands.[1] To force retention, method developers increase the water content of the mobile phase.
-
The Risk: In 100% aqueous conditions, the long, hydrophobic C18 chains tend to self-associate to minimize surface energy. This expels the mobile phase from the pores (dewetting), effectively reducing the surface area available for interaction.
-
Result: Loss of retention (
), peak splitting, and retention time shifting.[1]
The Phenyl-Hexyl Solution (The
-Dipole Advantage)
Phenyl-Hexyl phases combine a 6-carbon alkyl spacer with a terminal phenyl ring.[1]
-
Wettability: The
-electron cloud of the phenyl ring increases the surface polarity just enough to prevent pore dewetting, even in 100% aqueous buffer. -
Selectivity: Acetamide possesses a strong dipole across the carbonyl and amide nitrogen.[1] The
-electrons of the stationary phase can interact with this dipole (dipole- interaction), providing a secondary retention mechanism absent in C18.
Visualization: Interaction Mechanisms
The following diagram illustrates the interaction differences between the two phases.
Caption: Mechanistic comparison showing C18 susceptibility to dewetting vs. Phenyl-Hexyl's dual-retention mechanism.[1]
Performance Comparison Data
The following data summarizes the expected performance metrics when analyzing acetamide under isocratic conditions optimized for polar retention.
Experimental Conditions (Virtual Reference):
-
Mobile Phase: 100% Ammonium Phosphate Buffer (20 mM, pH 3.0)
-
Detection: UV @ 210 nm[1]
| Feature | Standard C18 | Phenyl-Hexyl | Impact on Acetamide Analysis |
| Retention Factor ( | < 0.5 (Near Void) | 1.2 - 2.0 | Phenyl-Hexyl moves the peak away from the solvent front.[1] |
| Aqueous Stability | Poor (Dewetting risk) | Excellent | Phenyl-Hexyl allows 100% aqueous methods without phase collapse.[1] |
| Selectivity ( | Hydrophobic only | Hydrophobic + | Phenyl-Hexyl resolves acetamide from other polar impurities better.[1] |
| Peak Shape | Often tailing (silanol interactions) | Symmetrical | Better quantitation limit (LOQ).[1] |
| Re-equilibration | Slow (if dewetted) | Fast | Higher throughput.[1] |
Recommended Experimental Protocol
This protocol is designed to validate the performance of Phenyl-Hexyl for acetamide and ensure system suitability.[1]
A. Mobile Phase Preparation[1][2][3][4][5][6]
-
Buffer: 20 mM Potassium Phosphate Monobasic (
). -
pH Adjustment: Adjust to pH 3.0 with Phosphoric Acid (
). Note: Low pH suppresses silanol ionization and keeps acetamide neutral. -
Solvent: 100% Buffer (No organic modifier initially).[1]
B. Instrument Setup
-
Column: Phenyl-Hexyl, 150 x 4.6 mm, 5 µm (or 3 µm for UPLC).[1]
-
Temperature: 30°C (Controlled temperature is critical for retention reproducibility).
-
Wavelength: 205-210 nm (Acetamide has weak UV absorbance; use high-purity solvents).[1]
C. Method Workflow (Decision Tree)
Use this logic to optimize the separation if initial retention is insufficient.[1]
Caption: Optimization workflow for polar amide separation on Phenyl-Hexyl phases.
Expert Insights & Troubleshooting
Why not HILIC?
While Hydrophilic Interaction Liquid Chromatography (HILIC) is often the "textbook" answer for polar molecules, it requires high-organic mobile phases (acetonitrile) and long equilibration times. Phenyl-Hexyl offers a "Reversed-Phase" solution , allowing you to use standard aqueous buffers without the complexity/instability of HILIC systems.[1]
The "Phase Collapse" Test
If you are forced to use a C18 column, perform this test to check for dewetting:
-
Run the standard method (100% aqueous). Record
. -
Stop flow for 30 minutes (allows pores to dewet).
-
Restart flow and inject immediately.[1]
-
Failure Criteria: If
decreases significantly (>10%) compared to step 1, the C18 phase has collapsed. Switch to Phenyl-Hexyl.
References
-
Phenomenex. (2025).[1] Reversed Phase HPLC Method Development: Phenyl-Hexyl Selectivity. Retrieved from [Link][1]
-
Agilent Technologies. (2009).[1][7] Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl. Application Note 5990-3606EN.[1] Retrieved from [Link]
-
United States Pharmacopeia (USP). General Chapter <621> Chromatography.[1] (Referenced for standard system suitability requirements).
-
Advanced Materials Technology. (2024). Comparison of Phenyl- and C18 Bonded Phases.[1][6][7][8][9][10][11] HALO Columns Application Note.[1][8][9] Retrieved from [Link]
Sources
- 1. trungtamthuoc.com [trungtamthuoc.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. Separation of Acetamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. WO2010105193A1 - Method and assays for quantitation of acetamide in a composition - Google Patents [patents.google.com]
- 5. Separation of Acetamide, N-acetyl-N-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. halocolumns.com [halocolumns.com]
- 7. agilent.com [agilent.com]
- 8. halocolumns.com [halocolumns.com]
- 9. imchem.fr [imchem.fr]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. separationmethods.com [separationmethods.com]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
